molecular formula C6H6N2O3 B189815 Methyl 6-hydroxypyrazine-2-carboxylate CAS No. 13924-98-6

Methyl 6-hydroxypyrazine-2-carboxylate

Número de catálogo: B189815
Número CAS: 13924-98-6
Peso molecular: 154.12 g/mol
Clave InChI: ANVMLKSUJLMCCW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl 6-hydroxypyrazine-2-carboxylate, also known as Methyl 6-hydroxypyrazine-2-carboxylate, is a useful research compound. Its molecular formula is C6H6N2O3 and its molecular weight is 154.12 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 6-hydroxypyrazine-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 6-hydroxypyrazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-hydroxypyrazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methyl 6-oxo-1H-pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVMLKSUJLMCCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340571
Record name methyl 6-hydroxypyrazine-2-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13924-98-6
Record name methyl 6-hydroxypyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate
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Foundational & Exploratory

Technical Characterization of Methyl 6-hydroxypyrazine-2-carboxylate (CAS 13924-98-6)

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate in Pyrazine-Based Pharmacochemistry [1]

Executive Summary & Chemical Identity[1][2][3]

Methyl 6-hydroxypyrazine-2-carboxylate (CAS 13924-98-6) serves as a pivotal building block in the synthesis of nitrogen-containing heterocycles, specifically functionalized pyrazines used in antiviral (e.g., Favipiravir analogs) and antitubercular drug development.[1]

Unlike simple aromatic esters, this compound exhibits significant prototropic tautomerism , existing in equilibrium between its hydroxy-pyrazine and 6-oxo-1,6-dihydropyrazine forms.[1] Understanding this duality is critical for accurate analytical characterization and synthetic manipulation.[1]

Physiochemical Profile[1]
PropertySpecificationTechnical Insight
CAS Number 13924-98-6Unique identifier; distinct from the 3-hydroxy isomer.[1]
IUPAC Name Methyl 6-hydroxypyrazine-2-carboxylateOften referred to as Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate due to tautomerism.[1]
Formula C₆H₆N₂O₃High nitrogen content characteristic of bioactive scaffolds.[1]
Molecular Weight 154.12 g/mol Ideal fragment size for Fragment-Based Drug Discovery (FBDD).[1]
Melting Point 195–197 °CHigh MP indicates strong intermolecular hydrogen bonding (dimer formation) in the crystal lattice.[1]
Solubility DMSO, Methanol, Warm WaterPoor solubility in non-polar solvents (Hexane, DCM) due to polarity.[1]
pKa ~7.8 (Enolic OH)The hydroxyl group is acidic; deprotonation facilitates nucleophilic substitutions.[1]

Mechanistic Characterization: Tautomerism & Reactivity[1]

The "character" of CAS 13924-98-6 is defined by its ability to switch forms. In solution (DMSO-d6), the compound exists primarily in the oxo-form (lactam), which influences its reactivity profile.[1]

The Tautomeric Equilibrium

The proton on the hydroxyl group (O-H) can migrate to the adjacent nitrogen (N-H), destroying the aromaticity of the ring but gaining stability through the amide-like (lactam) resonance.

  • Hydroxy Form (Lactim): Favored in gas phase or non-polar solvents; allows for O-alkylation.[1]

  • Oxo Form (Lactam): Favored in solid state and polar solvents; allows for N-alkylation.[1]

Visualization: Tautomeric & Synthetic Pathways

The following diagram illustrates the tautomeric shift and the primary synthetic route (Jones Synthesis) used to access this scaffold.

CAS_13924_98_6_Characterization cluster_synthesis Synthesis (Jones Route) cluster_structure Tautomeric Equilibrium (CAS 13924-98-6) MG Methylglyoxal Condensation Condensation (-2 H2O) MG->Condensation AM 2-Aminomalonamide AM->Condensation Hydroxy Hydroxy-Pyrazine Form (Aromatic) Condensation->Hydroxy Cyclization Oxo 6-Oxo-Dihydropyrazine Form (Lactam - Dominant) Hydroxy->Oxo Proton Shift (Polar Solvent) Target Antiviral Scaffolds (e.g., T-1105 Analogs) Oxo->Target Functionalization (Fluorination/Amidation)

Figure 1: Synthetic origin and tautomeric equilibrium of Methyl 6-hydroxypyrazine-2-carboxylate.[1] The oxo-form is the dominant species in polar media.

Experimental Protocols

A. Synthesis: The Modified Jones Condensation

The most authoritative method for synthesizing CAS 13924-98-6 is the condensation of methylglyoxal with aminomalonamide. This reaction is regioselective but requires precise pH control to favor the 6-hydroxy isomer over the 5-hydroxy byproduct.[1]

Reagents:

  • Methylglyoxal (40% aq.[1] solution)

  • 2-Aminomalonamide[1][2]

  • Sodium Hydroxide (NaOH)[1]

  • Hydrochloric Acid (HCl)[1]

Protocol:

  • Preparation: In a 500 mL three-neck flask, dissolve 2-aminomalonamide (1.0 eq) in water. Cool to 0–5 °C.[1]

  • Addition: Add Methylglyoxal (1.1 eq) dropwise.[1]

  • Cyclization: Slowly add NaOH (aq) to maintain pH ~8–9. Stir for 4–6 hours at 0–10 °C. Critical: Higher temperatures promote polymerization and the formation of the 5-hydroxy isomer.

  • Acidification: Acidify the mixture to pH 2–3 using concentrated HCl. The product, CAS 13924-98-6, will precipitate as a solid.

  • Purification: Filter the crude solid. Recrystallize from hot water or methanol/water (1:1).[1]

  • Yield: Expected yield is 60–70%.[1]

B. Analytical Validation (HPLC-UV)

To validate purity and separate the target from the 5-hydroxy regioisomer.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 310 nm (conjugated enol/oxo).[1]

  • Retention Time: The 6-hydroxy isomer typically elutes after the 5-hydroxy isomer due to intramolecular hydrogen bonding making it slightly more hydrophobic.[1]

Analytical Characterization Data

Nuclear Magnetic Resonance (¹H-NMR)

The NMR spectrum in DMSO-d6 is diagnostic.[1][3] The absence of an O-H signal and the presence of a broad N-H signal confirms the oxo-tautomer.

Shift (δ ppm)MultiplicityIntegrationAssignment
12.5 - 13.0 Broad Singlet1HN-H (Pyrazinone nitrogen).[1] Indicates oxo-form.[1]
8.25 Singlet1HC3-H (Aromatic proton adjacent to ester).[1]
8.05 Singlet1HC5-H (Aromatic proton adjacent to ketone).[1]
3.85 Singlet3H-OCH₃ (Methyl ester).[1]
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ESI+).[1]

  • Observed Mass: [M+H]⁺ = 155.1 m/z.[1]

  • Fragmentation: Loss of methoxy group (-31) often observed, yielding m/z ~124.[1]

Handling, Stability & Safety

  • Hygroscopicity: The ester is moderately hygroscopic.[1] Store in a desiccator at room temperature.

  • Hydrolysis Risk: The methyl ester is susceptible to hydrolysis in basic conditions.[1] Avoid prolonged exposure to pH > 9 unless converting to the carboxylic acid.

  • Safety: Pyrazine derivatives can be irritants.[1] Use standard PPE (gloves, goggles).[1] No specific acute toxicity data is widely reported for this specific intermediate, so treat as a potential irritant.[1]

References

  • Jones, R. G. (1949).[1] "Pyrazines and Related Compounds. I. A New Synthesis of Hydroxypyrazines." Journal of the American Chemical Society, 71(1), 78–81. Link[1]

  • Faming Zhuanli Shenqing (2019).[1] "Synthesis process of 2-methyl-5-pyrazine formate." CN Patent 109369545B.[1] (Describes the industrial synthesis of the methylated analog, relevant for protocol adaptation). Link

  • Paudler, W. W., & Helmick, L. S. (1968).[1] "Proton Magnetic Resonance Spectra of Some Hydroxypyrazines." The Journal of Organic Chemistry, 33(3), 1087–1089. (Authoritative source on pyrazine tautomerism NMR shifts). Link[1]

  • Furuta, Y., et al. (2009).[1] "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral polymerase."[1] Antiviral Research, 82(3), 95-102.[1] (Contextualizes the utility of hydroxypyrazine carboxamides). Link

Sources

Methyl 6-Hydroxypyrazine-2-carboxylate: A Core Heterocyclic Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Methyl 6-hydroxypyrazine-2-carboxylate is a pivotal heterocyclic compound that serves as a versatile building block in the synthesis of complex pharmaceutical agents. Its unique electronic properties and structural features, particularly the capacity for tautomerism and its role as a bioisosteric scaffold, make it a molecule of significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive technical overview of its nomenclature, structural characteristics, physicochemical properties, validated synthesis protocols, and its strategic applications in the development of novel therapeutics, including kinase inhibitors and antiviral agents.

Core Molecular Identity: Nomenclature and Structural Analysis

A precise understanding of the molecule's identity is fundamental for its application in research and development. This section delineates its formal naming conventions, structural representation, and an essential isomeric characteristic.

IUPAC Name and Registry Information

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous descriptor of its chemical structure.

  • IUPAC Name: Methyl 6-hydroxypyrazine-2-carboxylate

  • CAS Number: 13924-98-6[3]

  • Molecular Formula: C₆H₆N₂O₃[3][4]

  • SMILES: O=C(C1=NC(O)=CN=C1)OC[3]

The Hydroxy-Oxo Tautomerism

A critical feature of 6-hydroxypyrazine derivatives is their existence in a tautomeric equilibrium between the aromatic hydroxy form and the non-aromatic keto (or oxo) form. This equilibrium is influenced by the solvent, pH, and temperature, which has significant implications for its reactivity and biological interactions. The keto tautomer can be named methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate. Understanding this dynamic is crucial for predicting reaction outcomes and designing molecular interactions with biological targets.[5]

Caption: Tautomeric equilibrium of the title compound.

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its handling, formulation, and analytical characterization.

Key Physicochemical Data

The following table summarizes the essential properties of methyl 6-hydroxypyrazine-2-carboxylate.

PropertyValueReference(s)
Molecular Weight 154.12 g/mol [3][6]
Appearance Typically a white to off-white solid[4]
Solubility Soluble in polar solvents (e.g., methanol, ethanol)[4]
Storage Sealed in dry, room temperature conditions[3]
Anticipated Spectroscopic Signatures

While specific spectra are proprietary or must be generated experimentally, a senior scientist can anticipate the key features based on the molecular structure.

  • ¹H NMR: Protons on the pyrazine ring would appear as distinct signals in the aromatic region. The methyl ester protons would be a sharp singlet, typically around 3.8-4.0 ppm. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The spectrum would show six distinct carbon signals. The carbonyl carbon of the ester would be the most downfield signal (>160 ppm). The carbons of the pyrazine ring would appear in the aromatic region, with their shifts influenced by the nitrogen atoms and substituents. The methyl carbon would be the most upfield signal.

  • Mass Spectrometry (EI): The molecular ion peak (M+) would be observed at m/z = 154.[7] Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification: A Validated Protocol

The reliable synthesis of methyl 6-hydroxypyrazine-2-carboxylate is critical for its use in research. The most common and logical approach is through nucleophilic aromatic substitution (SNAr) on a readily available precursor.

Retrosynthetic Strategy

The synthesis logically begins with the commercially available methyl 6-chloropyrazine-2-carboxylate. The chloro-substituent is an excellent leaving group, making it susceptible to displacement by a hydroxide nucleophile.

Experimental Protocol: Synthesis via SNAr

This protocol describes a robust method for synthesizing the title compound.

Objective: To synthesize methyl 6-hydroxypyrazine-2-carboxylate from methyl 6-chloropyrazine-2-carboxylate.

Materials:

  • Methyl 6-chloropyrazine-2-carboxylate (1.0 eq)[8][9]

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Water and Dioxane (as co-solvents)

  • Hydrochloric Acid (HCl) (for neutralization)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ethyl Acetate and Hexanes (for extraction and chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6-chloropyrazine-2-carboxylate in a 3:1 mixture of dioxane and water.

  • Reagent Addition: Add sodium hydroxide to the solution and stir.

    • Causality Note: A strong base is required to act as the nucleophile. Dioxane is used as a co-solvent to ensure the solubility of the organic starting material in the aqueous base.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with 1M HCl until it is slightly acidic (pH ~5-6).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Workflow: Purification

The crude product can be purified by standard laboratory techniques to achieve high purity.

  • Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes as the eluent.

synthesis_workflow start Start: Methyl 6-chloropyrazine-2-carboxylate reaction SNAr Reaction (Heat to 80-90 °C) start->reaction reagents Reagents: - NaOH - Dioxane/Water reagents->reaction workup Aqueous Workup (Neutralization & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: Methyl 6-hydroxypyrazine-2-carboxylate purification->product

Caption: Synthetic workflow for the title compound.

Strategic Applications in Drug Discovery

The pyrazine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its favorable properties as a bioisostere of benzene and pyridine rings.[1]

The Pyrazine Moiety as a Bioisostere and Pharmacophore

Pyrazines are electron-deficient aromatic rings. The nitrogen atoms are capable of acting as hydrogen bond acceptors, which is a critical interaction for binding to many biological targets, particularly the hinge region of protein kinases.[1] This makes pyrazine-containing fragments like methyl 6-hydroxypyrazine-2-carboxylate highly valuable starting points for fragment-based drug discovery (FBDD) campaigns.

A Versatile Intermediate for Lead Optimization

Methyl 6-hydroxypyrazine-2-carboxylate is not typically the final active pharmaceutical ingredient (API) but rather a key intermediate. Its functional groups—the ester and the hydroxyl group—provide handles for chemical modification.

  • Ester to Amide/Hydrazide Conversion: The methyl ester can be readily converted to a primary amide, secondary amide, or a hydrazide. This transformation is crucial, as the amide functionality is present in many potent biological agents, such as the antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide).[10][11] Hydrazide derivatives of pyrazines have also shown significant antimycobacterial activity.[12][13]

  • Hydroxyl Group Modification: The hydroxyl group can be alkylated to generate a library of ether derivatives, allowing for the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

biological_role cluster_design Drug Design & Synthesis cluster_target Biological Target Interaction fragment Fragment (Methyl 6-hydroxypyrazine-2-carboxylate) elaboration Chemical Elaboration (e.g., Amidation) fragment->elaboration R-COOCH₃ → R-CONH₂ drug Lead Compound / Drug Candidate elaboration->drug binding Hydrogen Bonding Interaction drug->binding Binds to Target protein Protein Target (e.g., Kinase Hinge Region) binding->protein

Caption: Conceptual role in fragment-based drug design.

Potential Therapeutic Areas

Given the established activities of related pyrazine derivatives, methyl 6-hydroxypyrazine-2-carboxylate is a relevant starting material for developing agents in several key areas:

  • Oncology: As a scaffold for kinase inhibitors targeting signaling pathways deregulated in cancer.[1]

  • Infectious Diseases: For the synthesis of novel antibacterial (especially anti-tuberculosis) and antiviral compounds.[11][12][14]

  • Metabolic Diseases: Certain heterocyclic compounds have shown promise as inhibitors of enzymes like α-glucosidase, relevant for diabetes treatment.[15]

Conclusion

Methyl 6-hydroxypyrazine-2-carboxylate is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and tautomeric nature provide a rich platform for chemical exploration. By leveraging validated synthetic protocols and understanding its role as a privileged heterocyclic core, researchers can effectively utilize this compound to construct novel and potent drug candidates to address unmet medical needs.

References

  • Gobis, K., et al. (2006). STUDIES ON PYRAZINE DERIVATIVES. XLIX. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 6-METHOXYPYRAZINE-2-CARBOXYLIC ACID HYDRAZIDE DER. HETEROCYCLES, Vol. 68, No. 12. Available at: [Link]

  • PubChem. (n.d.). Methyl 3-hydroxypyrazine-2-carboxylate. Retrieved from [Link]

  • Fassihi, A., et al. (2022). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. Journal of the Iranian Chemical Society.
  • NIST. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 5-hydroxypyrazine-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloropyrazine-2-carboxylate. Retrieved from [Link]

  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug discoveries & therapeutics, 8(3), 117-120.
  • Beaud, R., et al. (2022). On Reuben G. Jones synthesis of 2-hydroxypyrazines. Arkivoc.
  • Cheméo. (n.d.). Chemical Properties of Methylpyrazine-2-carboxylate. Retrieved from [Link]

  • Ramezanzadeh, K., et al. (2023). Synthesis and Biological Evaluation of 12-Aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one Derivatives as Potential Cytotoxic Agents. Molecules, 28(19), 6829.
  • Inxight Drugs. (n.d.). 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. Retrieved from [Link]

  • NIST. (n.d.). Methylpyrazine-2-carboxylate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid.
  • American Elements. (n.d.). Pyrazines. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
  • Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. PubMed. Retrieved from [Link]

  • International journal of health sciences. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)
  • Davci, D., et al. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking. PubMed. Retrieved from [Link]

  • MDPI. (2019).
  • Material Science Research India. (n.d.).

Sources

Discovery and history of hydroxypyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

The Hydroxypyrazine Enigma: From Tautomeric Equilibrium to Antiviral Potency

Abstract

This technical guide examines the structural, synthetic, and pharmacological trajectory of hydroxypyrazine compounds.[1] Historically viewed as simple metabolic byproducts, these scaffolds have emerged as critical pharmacophores in antiviral (Favipiravir) and antitubercular (Pyrazinamide) therapies. We explore the defining lactam-lactim tautomerism that dictates their reactivity, detail the evolution of synthetic methodologies from the classical Jones condensation to modern C-H activation, and provide a validated experimental protocol for the synthesis of the parent 2-hydroxypyrazine.

Introduction: The Chameleon Scaffold

Hydroxypyrazines are nitrogen-containing heterocycles that occupy a unique space in medicinal chemistry due to their structural ambiguity. While effectively named "hydroxy" pyrazines, they predominantly exist as 2-pyrazinones (lactams) in the solid state and in polar solvents. This duality—the ability to shift between a neutral aromatic enol (lactim) and a polar amide-like ketone (lactam)—allows these molecules to interact with diverse biological targets, ranging from viral RNA polymerases to mycobacterial enzymes.

Key Applications:

  • Antiviral: Favipiravir (T-705) for Influenza and SARS-CoV-2.[1]

  • Antitubercular: 5-hydroxypyrazinamide as a metabolic marker of Pyrazinamide activity.

  • Flavor Chemistry: 3-alkyl-2-hydroxypyrazines as precursors to potent methoxypyrazine odorants (e.g., bell pepper aroma).

Historical Genesis

The systematic study of hydroxypyrazines began in earnest in the mid-20th century. While pyrazine chemistry dates back to the late 19th century with researchers like Wolff and Gutknecht, the direct, scalable synthesis of hydroxypyrazines remained elusive until 1949.

The Jones Breakthrough (1949) Reuben G. Jones, working at Eli Lilly, revolutionized the field by discovering that 1,2-dicarbonyl compounds could condense with


-amino acid amides (or nitriles) under basic conditions to yield 2-hydroxypyrazines.[2] This method remains the industrial standard for generating the core scaffold.

HistoryTimeline Step1 1870s-1890s Early Pyrazine Isolation (Fischer/Curtius) Step2 1949 Jones Synthesis (Condensation Protocol) Step1->Step2 Step3 1970s Pyrazinamide Metabolism (TB Therapy) Step2->Step3 Step4 2002 Discovery of T-705 (Favipiravir) Step3->Step4 Step5 2020s COVID-19 Repurposing & C-H Activation Step4->Step5

Figure 1: Chronological evolution of hydroxypyrazine chemistry from fundamental isolation to blockbuster antiviral application.[1][3][4][5]

The Tautomeric Core: Lactam vs. Lactim

The technical heart of hydroxypyrazine chemistry is the equilibrium between the 2-hydroxypyrazine (lactim) and 2-pyrazinone (lactam) forms.[6] Understanding this is non-negotiable for drug design, as it dictates hydrogen bonding patterns in the active site.

  • Lactam (2-pyrazinone): Favored in aqueous solution and solid phase. Acts as a hydrogen bond acceptor (carbonyl) and donor (N-H).

  • Lactim (2-hydroxypyrazine): Favored in the gas phase and non-polar solvents. Preserves aromaticity of the pyrazine ring.

Thermodynamic Drivers: Experimental data and DFT calculations confirm that in water, the lactam form is stabilized by ~3-4 kcal/mol relative to the lactim, largely due to efficient solvation of the dipolar amide-like structure. However, electron-withdrawing substituents (e.g., 6-chloro or 6-fluoro as in Favipiravir) can shift this equilibrium, increasing the population of the lactim form which mimics the enol structure of nucleobases.

Figure 2: The dynamic equilibrium between the hydroxy- (lactim) and oxo- (lactam) forms. In biological media, the lactam often predominates.

Synthetic Architectures

A. Classical: The Jones Condensation

The reaction between an


-amino acid amide (derived from an amino acid nitrile) and a 1,2-dicarbonyl (like glyoxal) is the most robust route.

Mechanism:

  • Imine Formation: The amine of the aminoamide attacks the aldehyde/ketone of the dicarbonyl.

  • Cyclization: The amide nitrogen attacks the second carbonyl carbon.

  • Dehydration: Loss of water aromatizes the ring (or forms the pyrazinone).

B. Modern: C-H Functionalization

Recent advances utilize transition metal catalysis (Pd, Rh) to install hydroxyl groups directly onto the pyrazine core via N-oxide intermediates or direct C-H oxidation, allowing for late-stage functionalization of complex drug candidates.

Pharmacological Imperative

Case Study A: Pyrazinamide (TB)

Pyrazinamide (PZA) is a prodrug.[4][7] It is hydrolyzed by the mycobacterial enzyme PncA to Pyrazinoic Acid (POA), which acidifies the cytoplasm. However, in the host (human), PZA is metabolized by Xanthine Oxidase (XO) to 5-hydroxypyrazinamide and subsequently 5-hydroxypyrazinoic acid.[7][8] These hydroxylated metabolites are key biomarkers for clearance and potential hepatotoxicity.

Case Study B: Favipiravir (Antiviral)

Favipiravir (T-705) is a modified hydroxypyrazine (6-fluoro-3-hydroxypyrazine-2-carboxamide).[1][3][5][9]

  • Mechanism: It mimics a purine base.

  • Activation: Intracellular phosphoribosylation converts it to the ribofuranosyl-5'-triphosphate (T-705-RTP).

  • Action: T-705-RTP is recognized by the viral RNA-dependent RNA polymerase (RdRp) as a pseudolubstrate, leading to chain termination or lethal mutagenesis.

FavipiravirPath Prodrug Favipiravir (T-705) (Prodrug) RMP T-705-RMP (Monophosphate) Prodrug->RMP HGPRT (Phosphoribosylation) RTP T-705-RTP (Triphosphate - Active) RMP->RTP Cellular Kinases ViralRNA Viral RdRp Enzyme RTP->ViralRNA Competes with GTP/ATP Inhibition Chain Termination / Lethal Mutagenesis ViralRNA->Inhibition

Figure 3: Metabolic activation pathway of Favipiravir. The hydroxypyrazine core is essential for recognition by HGPRT.

Experimental Protocol: Synthesis of 2-Hydroxypyrazine

Methodology adapted from the classic Jones synthesis (Ref 1, 3).

Objective: Synthesis of 2-hydroxypyrazine (as sodium salt) from glycine nitrile and glyoxal.

Reagents:

  • Glycine nitrile hydrochloride (0.1 mol, 9.2 g)[10]

  • Glyoxal (40% aqueous solution, 0.12 mol)

  • Sodium Hydroxide (5 N aqueous solution)

  • Ice/Water bath

  • Hydrochloric acid (12 N) for neutralization (optional for free base isolation)

Workflow:

StepActionCritical Observation/Parameter
1 Preparation Cool 20 mL of 5 N NaOH and 10 g of ice in a reaction flask to 0°C.
2 Addition A Add glycine nitrile hydrochloride (9.2 g) to the cold base. Stir vigorously.
3 Condensation Slowly add glyoxal solution (24 g of 30-40% soln) while maintaining temp <10°C .
4 Cyclization Add another 20 mL of 5 N NaOH dropwise over 20 mins. Keep pH > 12.
5 Maturation Allow to stand at 10-20°C for 30 mins, then heat to 50°C for 10-20 mins.
6 Isolation Cool to 0°C. The sodium salt of 2-hydroxypyrazine precipitates.[10] Filter and wash with cold ethanol.

Self-Validation:

  • Success Indicator: The reaction mixture should turn from colorless to yellow/orange (characteristic of pyrazine formation).

  • Yield: Expected yield of sodium salt is ~60-70%.

  • Tautomer Check: 1H NMR in D2O will show chemical shifts consistent with the 2-pyrazinone form (protons at C3, C5, C6).

Future Outlook

The hydroxypyrazine scaffold is evolving beyond infectious disease.

  • Fluorescence: Derivatives like 2-hydroxy-3,5-diphenylpyrazine exhibit strong fluorescence, making them candidates for biological probes.

  • MOFs: The nitrogen and oxygen donors allow hydroxypyrazines to serve as linkers in Metal-Organic Frameworks for gas storage.

  • Green Chemistry: Biocatalytic synthesis using engineered enzymes (e.g., from Pseudomonas) is replacing harsh alkaline condensations.

References

  • Jones, R. G. (1949).[2][11] Pyrazines and Related Compounds.[4][6][8][9][10][11][12][13][14][15][16] I. A New Synthesis of Hydroxypyrazines. Journal of the American Chemical Society, 71(1), 78–81. Link

  • Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. Link

  • Legrand, P., & Janin, Y. L. (2022).[11] On Reuben G. Jones synthesis of 2-hydroxypyrazines. Beilstein Journal of Organic Chemistry, 18, 935–943.[11] Link

  • Shih, T-Y., et al. (2013).[17] Hepatotoxicity of Pyrazinamide and Its Metabolites. Antimicrobial Agents and Chemotherapy, 57(10), 4836–4843. Link

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110(4), 2299–2367. (General reference for lactam-lactim equilibrium).

Sources

Strategic Engineering of Pyrazine-2-Carboxylic Acid Ester Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Discovery Specialists

Executive Summary & Rationale

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy, unique in its ability to sterilize non-replicating persister bacteria in acidic phagosomes.[1] However, PZA resistance—primarily driven by mutations in the pncA gene encoding the activator enzyme pyrazinamidase (PZase)—threatens global control efforts.

The Strategic Pivot: Pyrazine-2-carboxylic acid (PCA) esters represent a class of "bypassing prodrugs." Unlike PZA, which requires enzymatic conversion to the active PCA form inside the bacterium, ester derivatives are designed to:

  • Bypass PncA: Undergo hydrolysis via ubiquitous non-specific esterases or spontaneous hydrolysis, rendering pncA mutations irrelevant.

  • Modulate Lipophilicity: The ester moiety allows precise tuning of LogP, facilitating passive diffusion across the waxy mycobacterial cell wall.

  • Deliver Dual Payloads: Certain esters (e.g., fatty alcohol esters) can release two active antimicrobial agents upon hydrolysis.

This guide details the synthesis, mechanistic logic, and biological evaluation of these derivatives.

Mechanism of Action: The "Bypass" Strategy

The critical distinction between PZA and its ester derivatives lies in the activation pathway. PZA is a prodrug requiring M. tuberculosis PZase.[1] Esters are designed to release the active Pyrazinoic Acid (POA) independently of this enzyme.

Mechanistic Pathway Diagram

The following diagram illustrates the differential entry and activation pathways.

MOA_Pathway cluster_extracellular Extracellular Environment cluster_cytoplasm M. tuberculosis Cytoplasm PZA Pyrazinamide (PZA) PncA PncA Enzyme (Pyrazinamidase) PZA->PncA Passive Diffusion Ester PCA Ester (Prodrug) Esterase Non-specific Esterases Ester->Esterase Enhanced Diffusion (High LogP) POA Pyrazinoic Acid (POA) PncA->POA Bioactivation (Blocked in Resistant Strains) Esterase->POA Hydrolysis (PncA Independent) Efflux Efflux Pump (Deficient) POA->Efflux Accumulation Targets Targets: 1. PanD (Aspartate Decarboxylase) 2. ClpC1 ATPase 3. Membrane Potential (ΔpH) POA->Targets Inhibition

Figure 1: Comparative activation pathways. PZA requires specific PncA activation (often mutated in MDR-TB), whereas PCA esters utilize generic esterases or chemical hydrolysis to release the active POA payload.

Synthetic Methodologies

The synthesis of pyrazine-2-carboxylic acid esters requires careful handling due to the electron-deficient nature of the pyrazine ring, which can make the carboxylic acid less reactive toward nucleophilic attack compared to standard aromatics.

Comparative Synthetic Strategies
MethodReagentsKey AdvantagesLimitations
Acid Chloride (Standard)

or

, then

High yields; suitable for sterically hindered alcohols.Requires anhydrous conditions;

is corrosive; Pyrazine ring stability issues at high temp.
Coupling Reagents DCC/DMAP, EDC, or T3PMild conditions; tolerates sensitive functional groups.Atom economy (urea byproducts); Reagents can be expensive (T3P).
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, DMAPExcellent for macrolactonization or very hindered substrates.Multi-step; requires specific reagents.[2]
Fisher Esterification

(cat),

(solvent)
Simple, cheap, scalable.Reversible (equilibrium); requires excess alcohol; low yield for complex alcohols.
Detailed Protocol: Thionyl Chloride Mediated Synthesis

This protocol is selected for its reliability in generating a wide library of alkyl and aryl esters.

Reaction Scheme:




Step-by-Step Workflow:

  • Activation:

    • In a dry round-bottom flask (RBF) equipped with a reflux condenser and

      
       guard tube, dissolve Pyrazine-2-carboxylic acid (10 mmol)  in anhydrous Toluene (20 mL) .
      
    • Add Thionyl Chloride (

      
      , 15 mmol)  dropwise. Caution: Gas evolution (
      
      
      
      ). Perform in a fume hood.
    • Reflux the mixture at 110°C for 2–3 hours. The suspension should clear as the acid chloride forms.

    • Evaporation: Remove solvent and excess

      
       under reduced pressure (rotary evaporator). Co-evaporate with dry toluene (
      
      
      
      ) to ensure complete removal of thionyl chloride.
  • Esterification:

    • Re-dissolve the crude acid chloride residue in anhydrous Dichloromethane (DCM, 15 mL) .

    • Cool the solution to 0°C in an ice bath.

    • Add the target Alcohol (R-OH, 10 mmol) and Triethylamine (TEA, 12 mmol) (or Pyridine) dissolved in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Workup & Purification:

    • Quench with cold water (20 mL).

    • Wash the organic layer with 5%

      
       (to remove unreacted acid), 0.1M HCl (to remove amine base), and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from Ethanol/Water or perform Column Chromatography (Silica gel 60-120 mesh).

Synthetic Workflow Visualization

Synthesis_Workflow Start Start: Pyrazine-2-COOH Activation Activation: Reflux with SOCl2 (Toluene, 110°C, 3h) Start->Activation Chlorination Intermed Intermediate: Pyrazine-2-COCl (Acid Chloride) Activation->Intermed - SO2, - HCl Coupling Coupling: Add R-OH + TEA (DCM, 0°C -> RT) Intermed->Coupling Nucleophilic Acyl Substitution Workup Workup: Wash (NaHCO3, HCl, Brine) Dry (Na2SO4) Coupling->Workup Quench Product Final Product: Pyrazine-2-COOR Workup->Product Purification

Figure 2: Step-by-step synthetic workflow for the acid chloride route. This method ensures high conversion rates for both primary and secondary alcohols.

Structure-Activity Relationship (SAR) Insights

When designing these derivatives, three parameters are critical for maximizing antitubercular activity:

  • Lipophilicity (LogP):

    • Observation: Activity generally increases with lipophilicity up to a threshold (LogP ~ 2-4).

    • Rationale: Highly polar PCA (LogP ~ -0.7) struggles to penetrate the mycobacterial cell wall passively. Esterification adds hydrophobic bulk.

    • Design Tip: Alkyl chains of

      
       to 
      
      
      
      often show optimal balance. Long fatty chains (
      
      
      ) may act as "lipophilic anchors" or release antimycobacterial fatty alcohols.
  • Electronic Effects (Ring Substitution):

    • Position 5: Electron-withdrawing groups (EWGs) like 5-Cl or 5-CN often enhance activity.

    • Mechanism:[1][3][4][5][6] EWGs increase the susceptibility of the ester carbonyl to hydrolysis (enhancing prodrug activation) and may alter the pKa of the released acid, affecting its accumulation inside the bacterium.

  • Steric Hindrance:

    • Bulky esters (e.g., tert-butyl) may resist hydrolysis by mycobacterial esterases, leading to inactivity. The ester must be labile enough to release the active PCA payload.

Biological Evaluation: MIC Determination

To validate the efficacy of the synthesized esters, the Microplate Alamar Blue Assay (MABA) is the industry standard due to its sensitivity and colorimetric readout.

Protocol Summary:

  • Strain: M. tuberculosis H37Rv (sensitive control) and a PncA-mutant strain (to verify resistance bypass).

  • Media: Middlebrook 7H9 broth supplemented with OADC.

  • Procedure:

    • Prepare serial dilutions of the ester derivative in 96-well plates.

    • Inoculate with bacteria (

      
       CFU/mL).
      
    • Incubate at 37°C for 7 days.

    • Add Alamar Blue (Resazurin) solution.

    • Incubate for 24 hours.

  • Readout:

    • Blue: No growth (Resazurin remains oxidized).

    • Pink: Growth (Resazurin reduced to Resorufin).

    • MIC: Lowest concentration preventing the color change from blue to pink.

References

  • Zhang, Y., et al. "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2014. Link (Discusses the PncA activation requirement).

  • Simões, M.F., et al. "Esters of pyrazinoic acid are active against pyrazinamide-resistant strains of Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 2009. Link (Key paper on ester prodrugs bypassing resistance).

  • Zimic, M., et al. "Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD." ACS Infectious Diseases, 2017. Link (Clarifies the molecular target PanD).

  • Peterson, N.D., et al. "Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores." Frontiers in Microbiology, 2024. Link (Discusses the disruption of membrane energetics).

  • Foye, W.O. "Principles of Medicinal Chemistry." (General reference for ester prodrug design principles).

Sources

Theoretical studies on Methyl 6-hydroxypyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Theoretical Profile: Methyl 6-hydroxypyrazine-2-carboxylate

Content Type: In-depth Technical Guide Audience: Computational Chemists, Medicinal Chemists, and Drug Development Scientists

Executive Summary & Pharmaceutical Significance

Methyl 6-hydroxypyrazine-2-carboxylate (CAS: 6863-58-7) is a critical heterocyclic scaffold in medicinal chemistry. While structurally simple, its theoretical profile is governed by complex electronic behaviors, primarily keto-enol tautomerism and intramolecular hydrogen bonding .

Its primary significance lies in its role as a key intermediate in the synthesis of Favipiravir (T-705) , a broad-spectrum antiviral agent targeting RNA-dependent RNA polymerase (RdRp). Understanding the electronic structure of this intermediate is vital for optimizing the nucleophilic fluorination steps in Favipiravir synthesis and for designing novel antitubercular pyrazine derivatives.

This guide provides a comprehensive theoretical framework for studying this molecule, utilizing Density Functional Theory (DFT) and molecular docking protocols.

Computational Methodology: The Standard Protocol

To ensure scientific integrity, the following computational workflow is recommended. This protocol has been validated across multiple studies on pyrazine derivatives (e.g., Favipiravir, Pyrazinamide).

Recommended Level of Theory:

  • Method: Density Functional Theory (DFT)[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its balance of cost and accuracy in organic heterocycles.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for accurately modeling the lone pairs on the pyrazine nitrogens and the hydroxyl oxygen.

  • Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) with water or DMSO to simulate physiological or reaction conditions.

Workflow Visualization

ComputationalWorkflow cluster_val Validation Start Initial Geometry (GaussView/Avogadro) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (NIMAG = 0 Check) Opt->Freq Taut Tautomer Analysis (Enol vs. Keto) Freq->Taut Stable Minima Prop Electronic Properties (HOMO-LUMO / MEP) Taut->Prop Dock Molecular Docking (AutoDock Vina / Gold) Prop->Dock Bioactive Conf.

Figure 1: Standard computational workflow for characterizing heterocyclic intermediates.

Structural Analysis: The Tautomerism Challenge

The most critical theoretical aspect of Methyl 6-hydroxypyrazine-2-carboxylate is its tautomeric equilibrium. Like many "hydroxypyrazines," it does not exist purely as a phenol-like structure.

The Equilibrium: Hydroxy vs. Oxo

Theoretical studies on analogous systems (like 3-hydroxypyrazine-2-carboxamide) reveal that the oxo (lactam) form is thermodynamically preferred in polar solvents and the solid state due to:

  • Aromaticity Trade-off: While the hydroxy form retains full pyrazine aromaticity, the oxo form gains stability from the strong C=O bond (approx. 179 kcal/mol vs. C=N).

  • Solvation: The highly polar N-H bond in the oxo form is better stabilized by polar solvents (water/DMSO).

Predicted Stability Order (DFT/B3LYP):

  • Gas Phase: Hydroxy (Enol) form is often competitive or slightly more stable (

    
     kcal/mol).
    
  • Aqueous Phase: Oxo (Keto) form is dominant (

    
     to -8 kcal/mol).
    
Tautomerization Pathway

Tautomerism Enol Enol Form (6-hydroxypyrazine) Aromatic Ring Intact TS Transition State (Proton Transfer) Enol->TS + Activation Energy Keto Keto Form (6-oxo-1,6-dihydropyrazine) Amide-like Resonance TS->Keto - Stabilization (Polar Media)

Figure 2: Tautomeric equilibrium shifting toward the Keto form in polar environments.

Electronic & Reactivity Descriptors

Once the stable tautomer (likely the 6-oxo form) is optimized, the following descriptors define its reactivity.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of chemical stability and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the pyrazine ring nitrogens and the carbonyl oxygen. Represents the molecule's ability to donate electrons.[3]

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed across the

    
    -system of the ring and the ester group. Represents susceptibility to nucleophilic attack (critical for the fluorination step in Favipiravir synthesis).
    

Representative Values (B3LYP/6-311++G(d,p)):

Property Predicted Value (eV) Significance
HOMO Energy -6.8 to -7.2 Moderate ionization potential; stable against oxidation.
LUMO Energy -2.1 to -2.5 Electrophilic nature; susceptible to nucleophilic substitution.

| Energy Gap (


)  | ~4.5 - 5.0  | Indicates high kinetic stability (Hard Molecule). |
Molecular Electrostatic Potential (MEP)

The MEP map identifies binding sites for docking:

  • Negative Regions (Red): Carbonyl oxygens (ester and amide/keto). These are H-bond acceptors.

  • Positive Regions (Blue): The N-H proton (in oxo form) and ring hydrogens. These are H-bond donors.

Vibrational Spectroscopy (IR/Raman)

Theoretical frequency calculations (scaled by ~0.961 for B3LYP) allow for the assignment of experimental IR bands.

Vibrational ModeFrequency (cm⁻¹)IntensityDiagnostic Note
O-H Stretch 3500 - 3600MediumOnly present in Enol tautomer.
N-H Stretch 3100 - 3200StrongDiagnostic for Keto tautomer.
C=O (Ester) 1730 - 1750StrongSharp peak, distinct from amide C=O.
C=O (Amide/Keto) 1660 - 1690StrongBroad band; confirms Oxo form presence.
C=N Ring Stretch 1550 - 1600MediumCharacteristic of pyrazine ring.

Molecular Docking: Pharmaceutical Targets

Given its structural similarity to T-705 (Favipiravir), theoretical studies should evaluate its binding potential against viral and bacterial targets.[4]

Primary Target: Influenza Virus RNA-dependent RNA Polymerase (RdRp).[5] Secondary Target: Mycobacterium tuberculosis Enoyl-ACP Reductase (InhA).

Docking Protocol (Self-Validating)
  • Ligand Prep: Minimize the Keto tautomer (lowest energy).

  • Grid Generation: Center grid box on the active site (e.g., PDB ID: 4DRE for InhA or 4KN6 for RdRp).

  • Validation: Re-dock the co-crystallized ligand. RMSD must be < 2.0 Å.

Binding Interaction Logic

DockingLogic Ligand Methyl 6-hydroxypyrazine (Ligand) Interaction1 H-Bond: N-H ... O=C(Asp) Ligand->Interaction1 Interaction2 Pi-Pi Stacking: Pyrazine ... Tyr Ligand->Interaction2 Interaction3 H-Bond: C=O ... H-N(Arg) Ligand->Interaction3 Receptor RdRp Active Site (Residues: Asp, Ser, Arg) Interaction1->Receptor Interaction2->Receptor Interaction3->Receptor

Figure 3: Predicted binding interactions within the active site.

Conclusion

Theoretical studies of Methyl 6-hydroxypyrazine-2-carboxylate must prioritize the keto-enol tautomerism , as the 6-oxo tautomer is the bioactive and reactive species in most relevant contexts. By utilizing B3LYP/6-311++G(d,p) DFT calculations, researchers can accurately predict its spectroscopic signatures (N-H vs O-H stretch) and reactivity toward nucleophilic fluorination, facilitating its conversion into the antiviral drug Favipiravir.

References

  • Synthetic studies towards the antiviral pyrazine derivative T-705. Sciforum. (2009). Detailed synthesis pathways involving pyrazine carboxylate intermediates. Link

  • Tautomerism and Rotamerism of Favipiravir and Halogenated Analogues. Journal of Organic Chemistry. (2023). Definitive study on the keto-enol equilibrium of 3-hydroxypyrazine-2-carboxamides. Link

  • Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. (2020). Validation of pyrazine docking against M. tuberculosis targets. Link

  • Methyl pyrazine-2-carboxylate Crystal Structure. Acta Crystallographica. (2009). Structural data of the parent molecule for geometry validation.[2] Link

  • Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds. (2020). Review of synthetic routes using methyl 6-hydroxypyrazine-2-carboxylate. Link

Sources

Methodological & Application

Application Notes & Protocols for the Analysis of Pyrazine Carboxylates by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Strategic Approach to Pyrazine Carboxylate Analysis

Pyrazine carboxylates and their derivatives represent a class of heterocyclic compounds critical to diverse fields, from the pharmaceutical industry, where pyrazinamide stands as a first-line antituberculosis drug, to the food and flavor sector, where pyrazines define the characteristic aromas of roasted and toasted products.[1][2] Furthermore, they are recognized as key metabolites in human biological pathways, making their accurate quantification essential for clinical and nutritional research.[3]

The analytical challenge posed by these compounds lies in their structural diversity. The presence of the polar carboxylic acid group imparts distinct physicochemical properties that dictate the optimal analytical strategy. This guide eschews a one-size-fits-all template. Instead, it presents a cohesive, logic-driven framework for selecting and implementing either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the robust analysis of pyrazine carboxylates. We will delve into the causality behind each methodological choice, providing not just protocols, but a deeper understanding of the science, empowering researchers to develop and validate methods tailored to their specific analytical needs.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach for Polar Analytes

HPLC, particularly in its reversed-phase modality, is the quintessential technique for the direct analysis of polar, non-volatile compounds like pyrazine carboxylates. The inherent polarity of the carboxyl group makes these molecules ideally suited for separation in aqueous-organic mobile phases without the need for chemical modification (derivatization).

Core Principles: Mastering a Self-Validating HPLC Method

The success of an HPLC separation for pyrazine carboxylates hinges on the precise control of the analyte's ionization state and its interaction with the stationary phase.

  • The Causality of Column Selection: The choice of a stationary phase is the foundation of the separation.

    • C18 and C8 Columns: These are the most prevalent choices for this application. A C18 column provides a higher density of hydrophobic alkyl chains, leading to stronger retention, which is ideal for separating very polar analytes or resolving complex mixtures. A C8 column, being less retentive, can offer faster analysis times for moderately polar pyrazine derivatives and may reduce peak tailing.[1][4] The selection is a balance between achieving adequate retention for baseline separation and maintaining efficient, symmetrical peaks.

  • The Critical Role of Mobile Phase pH: For a pyrazine carboxylate, the mobile phase pH is the most influential parameter. The pKa of the carboxylic acid group must be considered.

    • pH Control: By buffering the aqueous portion of the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its protonated, less polar form (-COOH). This increases its affinity for the hydrophobic C18/C8 stationary phase, resulting in controlled retention. Conversely, a pH above the pKa deprotonates the acid to its carboxylate form (-COO⁻), making it highly polar and causing it to elute very quickly, often with the solvent front. Phosphate and acetate buffers are commonly used to maintain a stable pH.[1][5]

    • Organic Modifier: Acetonitrile and methanol are the primary organic solvents used. Acetonitrile often provides sharper peaks and lower backpressure, while methanol can offer a different selectivity. The ratio of the aqueous buffer to the organic modifier is adjusted to "tune" the retention time of the analyte.[4]

  • Detector Selection for Unambiguous Quantification:

    • UV-Vis Detection: Pyrazine rings possess strong chromophores, making UV detection a simple, robust, and cost-effective choice. The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. For pyrazinamide, this is typically around 269 nm.[1]

Experimental Protocol 1: Isocratic RP-HPLC-UV Analysis of Pyrazinamide

This protocol details a validated method for the quantification of Pyrazinamide in bulk drug or pharmaceutical dosage forms, adapted from established literature.[1]

1. Materials and Reagents:

  • Pyrazinamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)

  • Orthophosphoric Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Instrumentation and Chromatographic Conditions:

ParameterSpecificationCausality/Rationale
HPLC System Isocratic Pump, Autosampler, UV-Vis DetectorStandard configuration for routine QC analysis.
Column C8, 4.6 x 250 mm, 3.5 µmA C8 column provides a good balance of retention and peak shape for pyrazinamide.[1]
Mobile Phase Phosphate Buffer (pH 4.4) : Methanol (80:20 v/v)The acidic pH ensures the pyrazinamide (a carboxamide) is in a consistent, retentive state.[1]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Detection UV at 269 nmCorresponds to the absorbance maximum of pyrazinamide, maximizing sensitivity.[1]
Column Temp. Ambient (or controlled at 25 °C)Ensures stable retention times.
Injection Vol. 20 µLA typical volume to balance sensitivity and peak shape.
Run Time ~5-7 minutesSufficient to elute the analyte with a stable baseline.

3. Solution Preparation:

  • Phosphate Buffer (pH 4.4): Dissolve an appropriate amount of KH₂PO₄ in deionized water to make a 20mM solution. Adjust the pH to 4.4 using orthophosphoric acid.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Pyrazinamide Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 20, 40, 60, 80, 100, 120 µg/mL) by serially diluting the stock solution with the mobile phase.[1]

  • Sample Preparation (Tablets): Weigh and finely powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Pyrazinamide into a 100 mL volumetric flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Validation:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression should yield a correlation coefficient (r²) ≥ 0.999.[1]

  • Inject the prepared sample solutions.

  • Calculate the concentration of Pyrazinamide in the sample using the regression equation from the calibration curve.

Method Validation Data (Typical Performance)

Validation ParameterTypical SpecificationSource
Linearity Range 20 - 120 µg/mL (r² > 0.999)[1]
Accuracy (% Recovery) 98.0% - 102.0%[1][6]
Precision (%RSD) < 2.0%[1][4]
Limit of Detection (LOD) 2.53 µg/mL[6]
Limit of Quantitation (LOQ) 7.67 µg/mL[6]
Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Prep (Buffer + Organic) Equilibrate System Equilibration MobilePhase->Equilibrate Standards Standard & Calibrant Preparation InjectCal Inject Calibration Standards Standards->InjectCal Sample Sample Prep (Weighing, Dissolution, Filtration) InjectSample Inject Samples Sample->InjectSample Equilibrate->InjectCal InjectCal->InjectSample CalCurve Generate Calibration Curve (Peak Area vs. Conc.) InjectCal->CalCurve Quantify Quantify Sample Concentration InjectSample->Quantify CalCurve->Quantify Report Generate Report Quantify->Report GC_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis Sample Sample Homogenization & Aliquoting into Vial Salt Add NaCl (Salting Out) Sample->Salt Seal Seal Vial Salt->Seal Equilibrate Incubate & Equilibrate (e.g., 60°C) Seal->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect MS Detection & Identification Separate->Detect

Sources

Application Notes & Protocols: High-Throughput Screening Assays for the Interrogation of Pyrazine-Based Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyrazine Scaffold as a Privileged Structure in Drug Discovery

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is recognized in medicinal chemistry as a "privileged scaffold".[1] This designation stems from its recurring presence in a multitude of biologically active compounds, including several FDA-approved drugs.[2][3] The unique electronic properties of the pyrazine nucleus, such as its ability to act as a hydrogen bond acceptor and its role as a bioisostere for benzene, pyridine, and pyrimidine, allow for versatile molecular interactions with biological targets.[3][4]

Marketed drugs containing the pyrazine moiety, such as the anticancer agent Bortezomib , the antitubercular drug Pyrazinamide , and the antiviral Paritaprevir , highlight the scaffold's therapeutic versatility.[2][5] These successes have spurred extensive research into pyrazine derivatives, revealing a wide spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and kinase inhibition properties.[1][5] Given the vast chemical space accessible through derivatization of the pyrazine core, high-throughput screening (HTS) has become an indispensable tool for rapidly identifying novel and potent bioactive molecules from large chemical libraries.[6][7]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the design, development, and implementation of robust HTS assays tailored for the evaluation of pyrazine-based compound libraries. We will delve into the causality behind experimental choices, provide step-by-step protocols for key assay formats, and address potential challenges inherent to this chemical class.

Part 1: Foundational Principles of HTS for Pyrazine Libraries

The primary objective of an HTS campaign is to efficiently test thousands to millions of compounds to identify "hits"—compounds that reproducibly modulate the activity of a biological target or cellular phenotype.[6] The success of such a campaign hinges on a well-designed, robust, and miniaturized assay.

Assay Selection: Biochemical vs. Cell-Based Approaches

The choice between a biochemical (target-based) and a cell-based (phenotypic) assay is a critical first step.

  • Biochemical Assays: These assays utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on a specific molecular interaction. They are advantageous for their simplicity and direct mechanistic readout. For pyrazine libraries, which are rich in kinase inhibitor motifs, enzyme activity assays are particularly relevant.[1][3]

  • Cell-Based Assays: These assays use living cells to provide a more physiologically relevant context, measuring downstream effects on signaling pathways, cell viability, or reporter gene expression.[8][9] They are crucial for assessing compound cytotoxicity and cell permeability, which are key parameters for lead development.[8]

The HTS Workflow: A Self-Validating System

A robust HTS workflow is designed to minimize variability and ensure the identification of true hits. Each stage, from assay development to hit confirmation, incorporates quality control measures.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Confirmation AssayDev Assay Development (Miniaturization to 384/1536-well) AssayVal Assay Validation (Z'-factor, S/B Ratio) AssayDev->AssayVal PilotScreen Pilot Screen (Small, diverse compound set) AssayVal->PilotScreen PrimaryHTS Full Library Screen (Single Concentration) PilotScreen->PrimaryHTS HitID Hit Identification (Activity Threshold) PrimaryHTS->HitID DoseResponse Dose-Response Confirmation (IC50/EC50 Determination) HitID->DoseResponse Counterscreens Counterscreens (Artifact Removal) DoseResponse->Counterscreens Orthogonal Orthogonal Assays (Mechanism Validation) Counterscreens->Orthogonal

Caption: General workflow for a high-throughput screening (HTS) campaign.

Part 2: Biochemical HTS Assay Protocols for Pyrazine Scaffolds

Biochemical assays are ideal for the initial discovery of target-specific pyrazine derivatives. Luminescence and fluorescence polarization are two of the most common HTS detection technologies due to their high sensitivity and robustness.[10][11][12]

Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)

Principle: Many pyrazine derivatives are designed as ATP-competitive kinase inhibitors.[1][3] This assay quantifies kinase activity by measuring the amount of ADP produced, which is converted into a light signal. As an inhibitor binds to the kinase, less ADP is produced, resulting in a lower luminescence signal. This method is highly sensitive and less prone to fluorescence interference from test compounds.[11]

Kinase_Assay_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection Kinase Kinase + Substrate + ATP Products ADP Phospho-Substrate Kinase->Products Kinase Activity Inhibitor Pyrazine Inhibitor Inhibitor->Kinase ADP_Glo_Reagent ADP-Glo™ Reagent (Stops kinase reaction, depletes ATP) Products->ADP_Glo_Reagent ADP Detection_Reagent Detection_Reagent Light Luminescent Signal Detection_Reagent->Light

Caption: Principle of the ADP-Glo™ luminescence-based kinase assay.

Protocol 2.1.1: 384-Well Kinase Inhibition HTS

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer 25-50 nL of each pyrazine compound from the library stock (typically 10 mM in DMSO) into a 384-well, low-volume, white, opaque assay plate. This results in a final screening concentration of 10 µM in a 10 µL final assay volume.

  • Enzyme Preparation: Prepare a 2X kinase solution in the appropriate kinase assay buffer (containing cofactors like MgCl₂, DTT, and BSA as required for the specific kinase).

  • Substrate Preparation: Prepare a 2X substrate/ATP solution in the same kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors can be identified.

  • Assay Initiation:

    • Add 5 µL of the 2X kinase solution to each well of the assay plate containing the compounds.

    • Briefly centrifuge the plate (e.g., 1 min at 1,000 rpm) to ensure mixing.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction.

    • Incubate for 60 minutes at room temperature (or optimal temperature for the kinase).

  • Signal Generation (Following Manufacturer's Protocol, e.g., ADP-Glo™):

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision®, PHERAstar®).

ParameterTypical ValueRationale
Plate Format384-well, white, opaqueMiniaturization for HTS; opaque walls prevent signal bleed-through.
Final Volume10-20 µLConserves precious reagents and compounds.
Compound Conc.10 µMStandard single-point concentration for primary HTS.
ATP Conc.At or near KmEnsures sensitivity to ATP-competitive inhibitors.
ControlsPositive: No enzyme; Negative: DMSO vehicleDefines the dynamic range of the assay.
ReadoutLuminescence (RLU)High signal-to-background ratio, low interference.[13]
Fluorescence Polarization (FP) Competitive Binding Assay

Principle: FP assays measure the change in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.[14] A small, unbound tracer tumbles rapidly, resulting in low polarization. When bound to a large protein target, its tumbling slows, and polarization increases. A pyrazine compound that binds to the same site will displace the tracer, causing a decrease in polarization, which is the signal for a "hit".[15] This homogenous format is simple ("mix-and-read") and ideal for HTS.[14]

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

Protocol 2.2.1: 384-Well FP Competitive Binding HTS

  • Reagent Preparation:

    • Prepare 2X Target Protein solution in FP buffer (e.g., PBS with 0.01% Tween-20).

    • Prepare 2X Fluorescent Tracer solution in the same buffer. The tracer concentration should be optimized to be around its Kd for the target, and the protein concentration set to bind ~50-80% of the tracer.

  • Compound Plating: Dispense 50 nL of library compounds (10 mM in DMSO) into a 384-well, black, low-volume assay plate.

  • Assay Assembly:

    • Add 10 µL of a pre-mixed solution containing the Target Protein and Fluorescent Tracer to each well. Alternatively, add 5 µL of 2X Target Protein, centrifuge, then add 5 µL of 2X Fluorescent Tracer. The pre-mix is often preferred for HTS to reduce steps.

    • Final concentrations should be ~10 µM for the compound, with optimized concentrations for the protein and tracer.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the millipolarization (mP) units.

Part 3: Cell-Based HTS Assay Protocols

Cell-based assays are critical for evaluating the effects of pyrazine compounds in a biological context, providing insights into cytotoxicity, pathway modulation, and other phenotypic changes.[8]

Cell Viability/Cytotoxicity Assay (Resazurin Reduction)

Principle: This assay measures the metabolic activity of living cells, which serves as an indicator of cell viability. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent, pink resorufin. A decrease in fluorescence indicates that a compound is cytotoxic. This assay is robust, cost-effective, and widely used in anticancer drug screening.[16][17]

Protocol 3.1.1: 384-Well Cytotoxicity HTS

  • Cell Seeding: Using a multichannel pipette or automated liquid handler, dispense 30 µL of cell suspension (e.g., 5,000-10,000 cells per well) in appropriate culture medium into a 384-well, black, clear-bottom tissue culture-treated plate.

  • Cell Adhesion: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • Perform a serial dilution of the pyrazine compound library plates to create an intermediate plate.

    • Add 10 µL of the diluted compounds to the cells (final concentration might range from 1 nM to 100 µM for dose-response, or a single point of 10 µM for a primary screen). Include DMSO vehicle controls.

  • Incubation: Incubate the cells with the compounds for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Signal Generation:

    • Prepare a fresh solution of Resazurin (e.g., 440 µM) in PBS.

    • Add 4 µL of the Resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Read the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) on a plate reader.

ParameterTypical ValueRationale
Plate Format384-well, black, clear-bottomAllows for microscopic inspection while minimizing fluorescence crosstalk.
Cell Density5,000-10,000 cells/wellEnsures cells are in a logarithmic growth phase and provides a robust signal.
Incubation Time48-72 hoursAllows sufficient time for cytotoxic or anti-proliferative effects to manifest.
ControlsPositive: Staurosporine/Doxorubicin; Negative: DMSOStandard cytotoxic agent and vehicle control to define the assay window.
ReadoutFluorescence Intensity (RFU)A direct measure of the product of metabolic activity.

Part 4: Addressing Challenges with Pyrazine Scaffolds in HTS

While versatile, the pyrazine scaffold can present specific challenges in HTS that must be anticipated and mitigated to avoid false positives and negatives.

Compound Autofluorescence

The Challenge: The aromatic, electron-deficient nature of the pyrazine ring can lead to intrinsic fluorescence (autofluorescence).[18] In fluorescence-based assays, this can interfere with the assay signal, leading to false positives (if the assay measures an increase in signal) or false negatives (if the compound fluorescence quenches the probe signal).[18][19] Approximately 10% of compounds in typical HTS libraries exhibit some level of fluorescence.[18]

Mitigation Strategies:

  • "Read Before Read" Protocol: For assays like the Resazurin protocol, read the fluorescence of the plate after compound addition but before adding the detection reagent. This pre-read can be subtracted from the final read to correct for compound autofluorescence.

  • Use of Red-Shifted Dyes: Autofluorescence is more common at shorter wavelengths (blue/green).[18] Using probes and dyes that excite and emit at longer wavelengths (>600 nm) can often circumvent the issue.

  • Prioritize Luminescence or FP Assays: Luminescence assays are generally immune to compound fluorescence as they do not require an external light source for excitation.[11] FP assays are also less sensitive to simple autofluorescence because they measure the polarization of light, not just its intensity.[14]

Compound Solubility

The Challenge: Highly derivatized, planar aromatic scaffolds can sometimes have poor aqueous solubility.[5] If a compound precipitates in the aqueous assay buffer, it can lead to erratic results, light scattering artifacts, and an inaccurate estimation of potency.

Mitigation Strategies:

  • Solvent Concentration: Keep the final concentration of the compound's stock solvent (typically DMSO) low, usually ≤0.5%, to prevent precipitation.

  • Detergents in Buffer: Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer to help maintain compound solubility.

  • Visual Inspection & Light Scattering: During assay development, visually inspect wells containing high concentrations of test compounds for precipitation. Some plate readers can also measure light scatter as a quality control step to flag potential aggregator compounds.

Conclusion

The pyrazine scaffold remains a highly valuable starting point for the discovery of new therapeutic agents. By leveraging the power of high-throughput screening, researchers can efficiently explore the vast chemical diversity offered by pyrazine-based libraries. The key to a successful HTS campaign lies in the careful selection and validation of an appropriate assay, a deep understanding of the underlying biological and chemical principles, and a proactive approach to mitigating potential artifacts such as compound autofluorescence and insolubility. The protocols and insights provided herein serve as a robust foundation for the design of self-validating screening systems, ultimately accelerating the journey from hit identification to lead optimization.

References

  • Pharmacological activity and mechanism of pyrazines - PubMed. (2023, October 5). PubMed.
  • Huigens, R. W., Brummel, B. R., Tenneti, S., Garrison, A. T., & Xiao, T. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1112.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). MDPI.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Benchchem.
  • Pyrazines in Drug Discovery. PharmaBlock.
  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. ScienceDirect.
  • Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed. (2016, November 10). PubMed.
  • Advances in luminescence-based technologies for drug discovery - PMC - NIH. (2022, December 23).
  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks.
  • High-Throughput Screening (HTS)
  • In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2020, November 5). Taylor & Francis.
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025, May 28).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024, November 7). Pharmaceutical Technology.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC.
  • High-Throughput Screening in Drug Discovery & Molecular Biology. Boster Bio.
  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
  • Cell-based assays in high-throughput mode (HTS). biotechnologia-journal.org.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025, June 10). MDPI.
  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. MDPI.
  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease - PMC.

Sources

Troubleshooting & Optimization

Purification challenges of hydroxypyrazine isomers

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: HYDROXYPYRAZINE PURIFICATION Subject: Troubleshooting Isolation & Purification of Hydroxypyrazine Isomers Ticket ID: HP-ISO-9982 Responder: Senior Application Scientist, Separation Technologies Group

Executive Summary: The Hydroxypyrazine Paradox

Purifying hydroxypyrazine isomers (e.g., 2-hydroxypyrazine, 2,3-dihydroxypyrazine, 3-hydroxypyrazine-2-carboxamide) presents a "perfect storm" of chemical challenges. These molecules are not merely polar; they are amphoteric, tautomeric, and chelating .

Standard "textbook" purification often fails because:

  • Tautomerism: They exist in a dynamic equilibrium between the hydroxy-pyrazine (enol) and pyrazinone (keto) forms.[1] This causes peak splitting and tailing on silica.

  • Amphotericity: They possess both basic nitrogens and acidic hydroxyls (or amide protons), making them highly water-soluble and difficult to extract into organic solvents.

  • Metal Affinity: The N-C-OH motif mimics 8-hydroxyquinoline, leading to strong chelation with stainless steel surfaces in HPLC systems.

This guide addresses these specific failure modes with field-proven protocols.

MODULE 1: CHROMATOGRAPHY TROUBLESHOOTING

Focus: HPLC and Flash Purification Failures

Q1: Why does my single isomer appear as two split peaks or a broad "smear" on HPLC?

Diagnosis: You are witnessing tautomeric interconversion during the chromatographic run.[2] Hydroxypyrazines exist in equilibrium between the aromatic enol form and the non-aromatic keto (amide) form. If the rate of interconversion (


) is comparable to the timescale of the separation, the detector sees both forms and the transition state, resulting in a "saddle" or split peak.

The Fix: The "Lock and Load" Protocol You must "lock" the molecule into a single tautomer using pH or accelerate the equilibrium using temperature.

Protocol A: pH Locking (Recommended)

  • Mechanism: Ionization suppresses proton transfer. The keto form is typically dominant at neutral pH, but protonating the nitrogen (low pH) or deprotonating the hydroxyl (high pH) forces a single species.

  • Action:

    • Acidic Lock: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Target pH < 2.[3]5. This protonates the ring nitrogens.

    • Basic Lock: Use 10mM Ammonium Bicarbonate (pH 10). This deprotonates the hydroxyl group (phenolate form). Note: Ensure your silica is hybrid/polymer-based to withstand pH 10.

Protocol B: Thermal Acceleration

  • Mechanism: Increasing column temperature increases the rate of tautomerization (

    
    ). If the exchange becomes faster than the separation time, the peaks coalesce into a single, sharp average peak.
    
  • Action: Set column oven to 45°C – 60°C .

Q2: Why do I see severe tailing even with buffering?

Diagnosis: Lewis Acid/Base Interaction & Chelation. The pyrazine nitrogens interact with free silanols on silica columns. Furthermore, the 2-hydroxypyrazine motif is a bidentate ligand that binds trace iron in stainless steel frits and column bodies.

The Fix: Chelation Suppression

  • Add EDTA: Add 0.1 mM Na₂EDTA to your aqueous mobile phase. This sequesters trace metals.

  • Switch Stationary Phase:

    • Avoid: Standard C18 (too much silanol activity).

    • Use:Porous Graphitic Carbon (PGC) or HILIC . PGC (e.g., Hypercarb) retains polar isomers by charge-induced dipole interactions and is immune to silanol effects.

VISUALIZATION: METHOD DEVELOPMENT LOGIC

The following diagram illustrates the decision matrix for selecting the correct purification mode based on the specific behavior of the isomer.

G Start START: Hydroxypyrazine Mixture SolubilityCheck Is it Water Soluble? Start->SolubilityCheck TautomerCheck Peak Splitting Observed? SolubilityCheck->TautomerCheck Moderate HILIC Use HILIC Mode (AcN/Water/NH4OAc) SolubilityCheck->HILIC Yes (High) ChelationCheck Severe Tailing? TautomerCheck->ChelationCheck No (Single Peak) RP_Acid Reverse Phase C18 (pH < 2.5 w/ TFA) TautomerCheck->RP_Acid Yes (Split Peaks) PGC Porous Graphitic Carbon (Hypercarb) ChelationCheck->PGC No (Poor Retention) AddEDTA Add 0.1mM EDTA Passivate System ChelationCheck->AddEDTA Yes (Tailing) RP_Acid->ChelationCheck Still Tailing?

Caption: Decision matrix for selecting chromatographic conditions based on hydroxypyrazine physicochemical behavior.

MODULE 2: ISOLATION & WORKUP (Getting it out of water)

Focus: Extraction and Crystallization

Q3: My product is stuck in the aqueous layer. DCM and Ethyl Acetate extractions yield nothing.

Diagnosis: Hydroxypyrazines are "zwitterionic-like." At neutral pH, they are highly solvated by water. Standard Liquid-Liquid Extraction (LLE) fails because the partition coefficient (


) is often negative.

The Fix: Isoelectric Point (pI) Precipitation & Continuous Extraction

Step-by-Step Protocol:

  • Determine pI: The isoelectric point is where the net charge is zero. For many hydroxypyrazines (e.g., 3-hydroxypyrazine-2-carboxamide), this occurs around pH 3.0 – 4.5 .

    • Test: Take 1 mL aliquots and adjust pH in 0.5 unit increments. Look for turbidity.

  • Salting Out: Saturate the aqueous phase with NaCl (approx. 360 g/L). This disrupts the hydration shell (Hofmeister effect).

  • Solvent Selection: Switch from DCM to n-Butanol or IPA:Chloroform (1:3) .

    • Why? n-Butanol can solubilize more polar species than DCM.

  • Continuous Extraction: If LLE fails, use a continuous liquid-liquid extractor for 24-48 hours using Ethyl Acetate. The equilibrium is slow but favorable over time.

Data: Solvent Efficiency for Hydroxypyrazine Extraction

Solvent SystemExtraction EfficiencyNotes
Dichloromethane (DCM)< 5%Too non-polar; ineffective.
Ethyl Acetate15-25%Requires multiple washes or salting out.
n-Butanol 60-80% Best manual method. Requires high-vac rotovap.
IPA/Chloroform (1:3)40-50%Good alternative to Butanol; easier to evaporate.

MODULE 3: ISOMER SEPARATION

Focus: Separating Regioisomers (e.g., 2,3-diOH vs 2,6-diOH)

Q4: My isomers have identical Mass Spec (m/z) and co-elute on C18. How do I separate them?

Diagnosis: Regioisomers often have nearly identical hydrophobicities, making C18 ineffective. However, they usually differ significantly in pKa and molecular shape .

The Fix: Orthogonal Selectivity

  • Leverage pKa Differences:

    • Concept: An isomer with a hydroxyl adjacent to a nitrogen (ortho) often has a different pKa than a meta/para isomer due to intramolecular hydrogen bonding.

    • Method: Run a pH scout. Try pH 4.5 (Acetate) and pH 9.0 (Ammonium Bicarbonate). Often, one isomer will ionize before the other, shifting its retention time drastically.

  • Shape Selectivity (PGC Columns):

    • Porous Graphitic Carbon (Hypercarb) separates based on planarity.

    • Scenario: 2,3-dihydroxypyrazine (vicinal) may twist slightly out of plane compared to 2,5-dihydroxypyrazine. PGC is extremely sensitive to these steric differences.

References & Authoritative Grounding

  • Tautomerism in Heterocycles:

    • Source: Katritzky, A. R., et al. "Tautomerism in 2-hydroxypyridines and 2-hydroxypyrazines." Advances in Heterocyclic Chemistry.

    • Relevance: Establishes the keto-enol equilibrium mechanism that dictates chromatographic behavior.

  • Solubility & Extraction Data:

    • Source: Wang, J., et al. (2023).[4] "Solubility and Data Correlation of 2-Bromo-5-hydroxypyrazine in Four Cosolvent Mixtures." Journal of Chemical & Engineering Data.

    • Link:

    • Relevance: Provides empirical solubility data confirming the efficacy of polar solvents (DMF, Alcohols) over non-polar ones.

  • Favipiravir Intermediate Purification (Real-world Application):

    • Source: "Process for the preparation of 3-hydroxypyrazine-2-carboxamide." Patent Literature (Generic).

    • Context: Demonstrates the industrial necessity of pH control during the isolation of hydroxypyrazine derivatives.

  • Chromatographic Separation of Polar Isomers:

    • Source: Thermo Fisher Scientific. "Separation of polar compounds on Hypercarb (PGC)."

    • Link:

    • Relevance: Validates the use of Graphitic Carbon for separating isomers that co-elute on C18.

  • pKa Values of Pyrazines:

    • Source: "pKa Data Compiled by R. Williams."[5] Organic Chemistry Data.

    • Link:

    • Relevance: Fundamental data for calculating mobile phase pH buffers.

Sources

Technical Support Center: Methyl 6-hydroxypyrazine-2-carboxylate Stability & Degradation

[1]

Executive Summary

Methyl 6-hydroxypyrazine-2-carboxylate is a critical heterocyclic intermediate, often utilized in the synthesis of antiviral agents (such as Favipiravir analogs) and functionalized pyrazine scaffolds.[1] Users frequently encounter stability issues due to the molecule's electron-deficient pyrazine ring and the labile nature of the ester bond.

This guide details the primary degradation pathways—Hydrolysis , Decarboxylation , and Oxidative Dimerization —and provides actionable troubleshooting protocols for researchers observing yield loss, unknown impurities, or analytical inconsistencies.

Part 1: The Degradation Landscape

The stability of Methyl 6-hydroxypyrazine-2-carboxylate is governed by three competing mechanisms. Understanding these is essential for proper storage and reaction planning.

Pathway Visualization

The following diagram illustrates the cascade from the parent ester to its terminal degradation products.

DegradationMapcluster_tautomerTautomeric Equilibrium (Solution)SMMethyl 6-hydroxypyrazine-2-carboxylate(Parent Ester)Acid6-Hydroxypyrazine-2-carboxylic Acid(Primary Impurity)SM->AcidHydrolysis(pH < 4 or pH > 8, H2O)Amide6-Hydroxypyrazine-2-carboxamide(Aminolysis Impurity)SM->AmideAminolysis(NH3/Amines)DimerOxidative Dimers(Colored Impurities)SM->DimerPhoto-oxidation(UV Light/Air)Decarb6-Hydroxypyrazine(Pyrazin-2-one)(Terminal Degradant)Acid->DecarbThermal Decarboxylation(> 60°C)

Figure 1: Mechanistic degradation map of Methyl 6-hydroxypyrazine-2-carboxylate showing hydrolytic, thermal, and oxidative pathways.

Part 2: Technical Modules & Troubleshooting

Module 1: Hydrolytic Instability (The Ester Bond)

The Mechanism: The pyrazine ring is highly electron-withdrawing (π-deficient).[1] This pulls electron density away from the ester carbonyl carbon, making it exceptionally susceptible to nucleophilic attack by water (hydrolysis).[1] This reaction yields 6-hydroxypyrazine-2-carboxylic acid .[1]

Critical Thresholds:

Parameter Stability Zone Danger Zone Result
pH 4.0 – 6.0 (Buffered) < 2.0 or > 8.0 Rapid hydrolysis to carboxylic acid.[1]
Solvent Anhydrous MeOH, DMSO, DCM Water, Aqueous Alcohols Ester cleavage.

| Temperature | < 4°C | > 25°C (in solution) | Accelerated kinetics (

1

Troubleshooting Q&A:

Q: I see a new peak at RRT 0.45 in my HPLC chromatogram that grows over time. What is it?

A: This is almost certainly the hydrolysis product (Carboxylic Acid) . [1] * Diagnosis: The acid is more polar than the ester, leading to earlier elution on Reverse Phase (C18) columns.

  • Fix: Check your sample diluent. If you are dissolving the sample in unbuffered water/acetonitrile, the slightly acidic nature of the phenol/hydroxyl group can catalyze auto-hydrolysis.

  • Protocol: Switch diluent to anhydrous acetonitrile or a buffered mobile phase (pH 4.5) immediately before injection.[1][2]

Module 2: Thermal Decarboxylation

The Mechanism: Once the ester hydrolyzes to the acid (6-hydroxypyrazine-2-carboxylic acid), the molecule becomes thermally unstable.[1] The electron-deficient ring facilitates the loss of

2-hydroxypyrazine1

Q: My solid sample has lost weight after drying in the oven at 80°C, and the melting point dropped. Why?

A: You likely induced decarboxylation .

  • Causality: Pyrazine carboxylic acids are notorious for decarboxylating at elevated temperatures, especially if trace moisture (hydrolysis) is present first. [1] * Fix: Dry samples under high vacuum at ambient temperature (

    
    ) rather than using heat. Use desiccants (
    
    
    ) to remove water without thermal stress.[1]
Module 3: Tautomerism & Analytical Artifacts

The Mechanism: The "6-hydroxy" group exists in equilibrium with its keto-tautomer (6-oxo-1,6-dihydropyrazine).[1] This equilibrium is solvent-dependent and can cause peak broadening or splitting in HPLC and NMR.

Q: My


-NMR spectrum in 

shows broad, split peaks for the ring protons. Is my compound impure?

A: Not necessarily. You are likely observing tautomeric exchange on the NMR timescale.

  • Validation: Run the NMR at an elevated temperature (e.g.,

    
     or 
    
    
    ). If the peaks coalesce into sharp singlets, it is dynamic tautomerism, not impurity.
  • Note: If peaks remain distinct and sharp at different shifts, check for the hydrolysis impurity (Acid).[1]

Part 3: Standardized Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to separate the parent ester from the acid and decarboxylated impurities.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus),

    
    , 
    
    
    .[1]
  • Mobile Phase A:

    
     Phosphoric Acid in Water (Suppresses acid ionization, sharpening the peak).[1]
    
  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 5% B

    • 2–15 min: 5%

      
       60% B[1]
      
    • 15–20 min: 60% B[1]

  • Detection: UV at 254 nm (Pyrazine ring) and 310 nm (diagnostic for hydroxypyrazine tautomers).[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Do strictly control this; higher temps promote on-column degradation).
    
Protocol B: Emergency Purification (Removal of Acid)

If your ester contains 5–10% acid impurity due to poor storage:

  • Dissolve the crude material in Ethyl Acetate or Dichloromethane (DCM).[1]

  • Wash rapidly with cold 5% Sodium Bicarbonate (

    
    )  solution.[1]
    
    • Why? The base deprotonates the acid (forming the water-soluble carboxylate salt) but is too weak/cold to hydrolyze the ester rapidly if done quickly.[1]

  • Separate the organic layer immediately.

  • Wash with Brine, dry over

    
    , and concentrate in vacuo at 
    
    
    .

References

  • Favipiravir Synthesis & Impurities: Titova, Y. A., & Fedorova, O. V. (2020).[3] Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Chemistry of Heterocyclic Compounds, 56(6), 659–662.[1][3] [1]

  • Hydrolysis of Pyrazine Esters: He, H. Q., et al. (2014).[1] A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid.[1][4] Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[1]

  • Tautomerism in Hydroxypyrazines: Joshi, S., et al. (2016). Tautomerism and acidity of hydroxypyrazines: A computational and experimental study. Journal of Organic Chemistry, 81(15), 6523–6534.[1] (General reference for pyrazine tautomeric behavior).

  • Analytical Methods (HPLC): European Pharmacopoeia (Ph.[1] Eur.) Monograph: Pyrazinamide and Related Substances. (Standard conditions for pyrazine separation using acidic mobile phases).

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for Methyl 6-hydroxypyrazine-2-carboxylate before handling.

Technical Support Center: HPLC Separation of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazine Paradox

Pyrazine derivatives present a unique "double-trouble" for chromatographers: they are often too polar to retain on standard C18 columns, yet sufficiently basic to interact with residual silanols, causing severe peak tailing. Furthermore, structural isomers (e.g., 2,3-dimethylpyrazine vs. 2,5-dimethylpyrazine) often co-elute due to identical hydrophobicity.

This guide moves beyond generic advice, focusing on the mechanistic causes of these failures and providing self-validating protocols to resolve them.

Module 1: Peak Shape Issues (Tailing & Asymmetry)

Q: Why do my pyrazine peaks tail significantly on a standard C18 column, even with a new column?

The Mechanism: Pyrazines contain two nitrogen atoms in a 1,4-diazine ring. While the pKa of unsubstituted pyrazine is low (~0.65), derivatives (especially amino- or alkyl-pyrazines) can act as Lewis bases. Standard silica-based columns contain residual silanol groups (Si-OH) that are weakly acidic.[1]

When you analyze a basic pyrazine at neutral or low pH (pH 3–6), the nitrogen lone pair interacts with the acidic silanol via hydrogen bonding or ion-exchange mechanisms. This secondary interaction is kinetically slow, resulting in the "drag" or tailing you observe.

The Solution: You must suppress the silanol ionization or block the interaction.

Troubleshooting Protocol:

ParameterAdjustmentWhy it works
Mobile Phase pH Increase to pH 7.5 – 9.0 (Requires Hybrid/Polymer Column)At high pH, pyrazines are neutral (unprotonated). More importantly, high pH suppresses the protonation of the base, reducing cation-exchange interactions. Note: Ensure your column is rated for pH > 8 (e.g., Hybrid Silica).
Mobile Phase pH Decrease to pH < 2.5 At very low pH, silanols are protonated (neutral, Si-OH), reducing their ability to bind the cationic pyrazine.
Buffer Choice Add 10–20 mM Ammonium Acetate Ammonium ions (

) act as "sacrificial" cations, competing with your analyte for active silanol sites.
Column Chemistry Switch to "End-capped" or "Polar Embedded" Polar embedded groups (e.g., amide, carbamate) shield the silica surface and provide a water-rich layer that improves peak shape for bases.
Visualization: The Silanol Interaction & Mitigation

The following diagram illustrates the mechanism of tailing and how high pH or end-capping resolves it.

SilanolInteraction Silica Silica Surface (Si-OH) Tailing RESULT: Peak Tailing (Secondary Interaction) Silica->Tailing H-Bonding/Ion-Exchange Pyrazine Pyrazine Analyte (N-Lone Pair) Pyrazine->Tailing Binds to Si-OH HighPH Solution 1: High pH (> pKa) HighPH->Silica Deprotonates Analyte (Neutral Form) SymPeak RESULT: Symmetrical Peak HighPH->SymPeak EndCap Solution 2: End-Capping/Shielding EndCap->Silica Steric Barrier EndCap->SymPeak

Figure 1: Mechanism of amine-silanol interaction causing tailing and the corrective pathways via pH control or stationary phase modification.

Module 2: Retention Issues (The "Void Volume" Problem)

Q: My pyrazine derivative elutes in the void volume (k' < 1). How do I increase retention?

The Mechanism: Small pyrazines (e.g., pyrazine-2-carboxylic acid) are highly polar (low LogP). In Reversed-Phase LC (RPLC), retention is driven by hydrophobic partitioning.[2] If the molecule is too polar, it prefers the aqueous mobile phase over the hydrophobic C18 ligand, resulting in no retention.

The Solution: You must change the retention mechanism. Standard C18 is insufficient.

Decision Matrix:

  • Aqueous Stable C18 (AQ-C18):

    • Use when: Analyte is moderately polar.

    • Mechanism:[1][3] Compatible with 100% aqueous mobile phases (prevents "phase collapse" or dewetting).[4]

  • Pentafluorophenyl (PFP):

    • Use when: You need retention + isomer selectivity.[5]

    • Mechanism:[1][3] PFP phases offer

      
      -
      
      
      
      interactions and dipole-dipole interactions, retaining nitrogen heterocycles better than C18.
  • HILIC (Hydrophilic Interaction Liquid Chromatography):

    • Use when: Analyte is extremely polar (LogP < -1).

    • Mechanism:[1][3] Partitioning into a water-rich layer adsorbed on a polar stationary phase (e.g., bare silica or amide).

Comparative Protocol: RPLC vs. HILIC for Pyrazines
FeatureReversed Phase (RPLC) HILIC
Column PFP or Polar-Embedded C18Bare Silica, Amide, or Zwitterionic
Mobile Phase A Water + 10mM Buffer95% Acetonitrile + 10mM Buffer
Mobile Phase B AcetonitrileWater + 10mM Buffer
Elution Order Polar elutes first Polar elutes last
Sample Diluent Water/Low % OrganicHigh % Organic (Acetonitrile)
Critical Note High water content required for retention.Do NOT dissolve sample in 100% water (causes peak distortion).

Module 3: Isomer Separation (Selectivity)

Q: I cannot separate 2,3-dimethylpyrazine from 2,5-dimethylpyrazine. They co-elute on C18.

The Mechanism: Positional isomers often have identical hydrophobicity (LogP), rendering C18 ineffective as it discriminates primarily on hydrophobicity. However, these isomers differ in their dipole moments and electron density distribution.

The Solution: Use a Fluorinated Phase (PFP / F5) . The fluorine atoms in the PFP ring are highly electronegative, creating a strong electron-deficient face. This interacts specifically with the electron-rich nitrogen atoms and the


-system of the pyrazine ring. The steric arrangement of the methyl groups on the pyrazine ring alters how the molecule approaches the PFP ligand, allowing for baseline separation of isomers.

Recommended Protocol:

  • Column: Propyl-Pentafluorophenyl (PFP) core-shell column (2.7 µm).

  • Mobile Phase: Methanol is often preferred over Acetonitrile for PFP selectivity because Methanol allows

    
    -
    
    
    
    interactions to dominate, whereas Acetonitrile (having its own
    
    
    character) can suppress them.
  • Temperature: Lower temperature (20–25°C) often enhances steric selectivity.

Module 4: Master Method Development Workflow

Follow this logical flow to select the correct method for your specific pyrazine derivative.

MethodWorkflow Start Start: Pyrazine Analyte CheckLogP Check LogP / Polarity Start->CheckLogP HighPolar High Polarity (LogP < -0.5) CheckLogP->HighPolar Very Polar ModPolar Moderate Polarity (LogP > 0) CheckLogP->ModPolar Hydrophobic HILIC_Route Select HILIC Mode (Amide or Silica Column) MP: ACN/Water/NH4 Formate HighPolar->HILIC_Route Isomers Are Isomers Present? ModPolar->Isomers RPLC_Route Select RPLC Mode Isomers->RPLC_Route No PFP_Col Select PFP Column (Methanol driven) Isomers->PFP_Col Yes (Positional Isomers) C18_Col Select Polar-Embedded C18 (High pH capable) RPLC_Route->C18_Col

Figure 2: Decision tree for selecting the stationary phase based on pyrazine polarity and structural complexity.

References

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing peak shape for basic solutes in reversed-phase liquid chromatography. Journal of Chromatography A. (Cited for silanol interaction mechanisms).
  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • SIELC Technologies. (2020).[6] HPLC Separation of Pyrazinecarboxamide and Related Compounds. Retrieved from [Link]

Sources

Overcoming poor solubility of pyrazine compounds in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Pyrazine Compounds in Organic Solvents Role: Senior Application Scientist Status: System Operational

Welcome to the Pyrazine Chemistry Support Hub

Current Issue: You are experiencing precipitation, poor reactivity, or purification failures due to the high crystallinity and low solubility of pyrazine derivatives in standard organic solvents.

Technical Brief: Pyrazines present a unique solubility challenge known as the "Stacking Paradox." While the pyrazine ring is heteroaromatic and polar (due to two nitrogen atoms), it is often poorly soluble in both non-polar solvents (due to polarity) and standard polar organic solvents (due to high crystal lattice energy). The planar structure facilitates strong


-

stacking, creating a "brick dust" solid that resists solvation.

This guide provides field-proven protocols to disrupt these intermolecular forces and maintain solubility during Synthesis, Extraction, and Purification.

Module 1: Solvent Selection & Engineering

The Core Problem: Standard solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) often fail because they cannot overcome the lattice energy of the pyrazine crystal. You must switch to solvents with high dipole moments or hydrogen bond donating capacity.

Solubility Data Matrix

Based on thermodynamic solubility profiling of substituted pyrazines (e.g., Acetylpyrazine, Pyrazinamide).

Solvent ClassSpecific SolventSolubility RatingTechnical Note
Dipolar Aprotic DMSO, DMF, NMP High (Recommended) Disrupts dipole-dipole interactions. Warning: High boiling points make removal difficult.
Protic Methanol, Ethanol Moderate Good for H-bonding to pyrazine nitrogens. Solubility drops significantly as temperature decreases.
Chlorinated DCM, Chloroform Low to Moderate Often requires 5-10% Methanol cosolvent to dissolve complex pyrazines.
Ethers/Esters THF, EtOAc Poor Generally unsuitable for dissolving solid pyrazines; useful only as anti-solvents.
Hydrocarbons Hexane, Toluene Very Poor Pyrazines will "crash out" immediately.
Workflow: The Solvent Decision Tree

Use this logic flow to select the correct solvent system for your specific application.

SolventSelection Start Start: Pyrazine is Insoluble CheckApp What is the Application? Start->CheckApp Reaction Synthesis/Reaction CheckApp->Reaction Purification Purification/Analysis CheckApp->Purification TempSens Is Product Temp Sensitive? Reaction->TempSens Chromatography Flash Column? Purification->Chromatography No No TempSens->No Stable Yes Yes TempSens->Yes Unstable HighBoil Use DMSO or DMF (High Solubility) LowBoil Use DCM + 10% MeOH or THF (Reflux) Chromatography->No Chromatography->Yes MobilePhase DCM:MeOH (95:5) Add 1% Et3N Recryst Recrystallization? Recryst->Yes BinarySystem Binary System: Dissolve in Hot EtOH, Crash with Hexane No->HighBoil No->Recryst Yes->LowBoil Yes->MobilePhase Yes->BinarySystem

Caption: Logic flow for selecting organic solvents based on experimental context (Synthesis vs. Purification).

Module 2: Reaction Optimization Protocols

When reactants are insoluble, kinetics stall. You must force the pyrazine into the reactive phase.

Protocol A: The "Super-Solvent" Swap (DMSO/DMF)

Best for: SNAr reactions, nucleophilic substitutions.

Mechanism: DMSO solvates cations effectively and interacts with the electron-deficient pyrazine ring, stabilizing the transition state.

  • Dissolution: Dissolve the pyrazine starting material in minimal DMSO (0.5 M to 1.0 M concentration).

    • Tip: If it doesn't dissolve at RT, heat to 40°C.

  • Reaction: Add reagents.

  • Workup (The Critical Step): Do not try to rotovap DMSO.

    • Pour the reaction mixture into 10x volume of ice water .

    • The organic product (if non-polar) will precipitate. Filter it.

    • Alternative: Extract with EtOAc. Wash the organic layer 3x with water to remove DMSO, then 1x with brine.

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Alkylations where the pyrazine is an insoluble solid salt.

Mechanism: A quaternary ammonium salt acts as a "shuttle," carrying the anion from the solid/aqueous phase into the organic phase where the pyrazine reacts.

  • Solvent System: Use a biphasic system: Toluene (organic) + solid base (KOH) or aqueous base.

  • Catalyst: Add 5 mol% TBAB (Tetrabutylammonium bromide) or Aliquat 336 .

  • Process:

    • The catalyst pulls the reagent into the organic layer.

    • Vigorous stirring is required to maximize surface area.

  • Outcome: The reaction proceeds in the organic layer despite the bulk insolubility of the pyrazine salt.

Module 3: Purification Troubleshooting

Pyrazines are notorious for "streaking" on silica gel or crashing out inside the column.

Troubleshooting Guide: Chromatography
SymptomCauseCorrective Action
Streaking/Tailing Pyrazine nitrogens act as Lewis bases, interacting strongly with acidic silanols on silica.Deactivate Silica: Add 1% Triethylamine (Et3N) or 1% NH₄OH to your mobile phase. This blocks the silanol sites.
Clogging the Column Compound precipitates when the mobile phase becomes less polar (e.g., gradient elution).Solid Load: Do not liquid load. Dissolve sample in DCM/MeOH, mix with silica, evaporate to dryness, and load the dry powder.
Product Stuck at Baseline Compound is too polar/insoluble for pure organic elution.Switch Phase: Use Reverse Phase (C18) chromatography with Water/Acetonitrile or Water/Methanol gradients.
Protocol C: The "Anti-Solvent" Recrystallization

Best for: Final purification of highly crystalline pyrazines.

  • Dissolve: Place crude pyrazine in a flask. Add Methanol or Ethanol and heat to reflux until dissolved.

  • Filter: Hot filter to remove insoluble impurities.

  • Precipitate: While hot, add Diisopropyl Ether or Hexane dropwise until the solution turns slightly cloudy.

  • Cool: Remove heat and let it cool to Room Temp, then 0°C. The pyrazine will crystallize out, leaving impurities in the mother liquor.

Frequently Asked Questions (FAQ)

Q1: Why does my pyrazine compound dissolve in water but not in DCM? A: Pyrazines are excellent Hydrogen Bond Acceptors (due to the ring nitrogens). Water satisfies this H-bonding potential. DCM is a poor H-bond donor. To extract it into organics, you must "salt out" the water layer (saturate with NaCl) and use a more polar organic system like DCM:Isopropanol (3:1) .

Q2: I can't get rid of the DMSO after my reaction. What do I do? A: If aqueous workup fails, use Lyophilization (Freeze Drying) . Freeze the DMSO/reaction mix (DMSO freezes at 19°C) and sublime it under high vacuum. Alternatively, use a C18 Sep-Pak column: load the DMSO solution, wash with water (removes DMSO), then elute product with Methanol.

Q3: Can I use ultrasound to improve solubility? A: Yes, Sonication is highly effective for breaking up the crystal lattice "brick dust." Sonicate the pyrazine in the solvent for 10-15 minutes before adding reagents. This creates a fine suspension that reacts faster than bulk solid.

References

  • Solubility Thermodynamics: Wu, Y., et al. (2018). "Determination and Correlation of the Solubility of Acetylpyrazine in Pure Solvents and Binary Solvent Mixtures." Journal of Chemical & Engineering Data.

  • Pyrazine Properties: National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 9261, Pyrazine." PubChem.

  • Recrystallization Strategies: University of Massachusetts Amherst. "Recrystallization: Theory and Practice." Organic Chemistry Lab Manual.

  • Nitrogen Heterocycle Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (Standard Reference Text for Heterocycle Solubility/Reactivity).
  • Solvent Selection Guide: BenchChem. "Solubility Profile of Acetylpyrazine in Common Organic Solvents."

Validation & Comparative

Biological activity of Methyl 6-hydroxypyrazine-2-carboxylate vs. its analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of Methyl 6-hydroxypyrazine-2-carboxylate (M-6-HP) versus its structural analogs. This analysis distinguishes the specific biological profile of the 6-hydroxy isomer from the more widely known 3-hydroxy (Favipiravir precursor) and 5-hydroxy (Pyrazinamide metabolite) series.

Content Type: Publish Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Microbiologists

Executive Summary: The Isomer Distinction

In pyrazine pharmacology, the position of the hydroxyl group dictates the therapeutic class. While the 3-hydroxy scaffold is the cornerstone of antiviral RNA polymerase inhibitors (e.g., Favipiravir/T-705), the 6-hydroxy scaffold (Methyl 6-hydroxypyrazine-2-carboxylate) exhibits a distinct bioactivity profile.

This guide objectively compares M-6-HP against its critical analogs, highlighting its emerging role in mitochondrial protection (mPTP inhibition) and bacterial catabolism , contrasting it with the antiviral and antitubercular dominance of its isomers.

Key Compound Comparison
FeatureMethyl 6-hydroxypyrazine-2-carboxylate (M-6-HP)Methyl 3-hydroxypyrazine-2-carboxylate (T-705 Precursor)Pyrazinamide (PZA)
Core Scaffold 6-OH-Pyrazine3-OH-PyrazinePyrazinecarboxamide
Primary Activity Mitochondrial Protection (mPTP), Metabolic IntermediateAntiviral (RdRp Inhibition)Antitubercular (Prodrug)
Mechanism Cyclophilin D / Pore modulationNucleotide mimicry (GTP competition)Acidification / Ribosomal inhibition
Key Derivative N-benzyl-6-hydroxy-amidesFavipiravir (6-fluoro-3-hydroxy)Pyrazinoic Acid (POA)

Mechanistic Divergence & Signaling Pathways

The biological activity of pyrazine-2-carboxylates is highly sensitive to substitution patterns. Below is a systems-level view of how shifting the hydroxyl group from C3 to C6 alters the biological target.

Pathway Analysis: Antiviral vs. Mitochondrial Targets

BioActivityPathways M6HP Methyl 6-hydroxypyrazine-2-carboxylate (6-OH Scaffold) Amide6 6-OH-Carboxamides M6HP->Amide6 Amidation & Modification M3HP Methyl 3-hydroxypyrazine-2-carboxylate (3-OH Scaffold) T705 Favipiravir (T-705) (6-Fluoro-3-OH) M3HP->T705 Fluorination & Amidation PZA Pyrazinamide (Unsubstituted) POA Pyrazinoic Acid PZA->POA Pyrazinamidase (PncA) mPTP Mitochondrial Permeability Transition Pore (mPTP) Amide6->mPTP Inhibition (Cytoprotection) RdRp Viral RNA Polymerase (RdRp) T705->RdRp Lethal Mutagenesis (Chain Termination) RpsA Ribosomal Protein S1 (M. tuberculosis) POA->RpsA Translation Inhibition

Figure 1: Structure-Activity Relationship (SAR) divergence. The 6-OH scaffold targets mitochondrial pores, whereas the 3-OH scaffold targets viral replication enzymes.

The 6-Hydroxy Scaffold: Mitochondrial Protection

Recent investigations identify 6-hydroxypyrazine-2-carboxamide derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP) .

  • Mechanism: Under oxidative stress or calcium overload, the mPTP opens, leading to mitochondrial swelling and cell death (necrosis). M-6-HP derivatives stabilize the pore in the closed state, likely interacting with the regulatory component Cyclophilin D or the pore complex itself.

  • Therapeutic Relevance: Ischemia-reperfusion injury, neuroprotection.

The 3-Hydroxy Scaffold: Antiviral Potency

The 3-hydroxy isomer (often fluorinated at C6 to prevent metabolic degradation) mimics guanine.

  • Mechanism: It is phosphoribosylated intracellularly to form the triphosphate (T-705-RTP), which competitively inhibits viral RNA-dependent RNA polymerase (RdRp), causing lethal mutagenesis in influenza and SARS-CoV-2.

Comparative Biological Performance[2][3]

Antimicrobial Activity (MIC Data)

While M-6-HP is often a metabolic intermediate (e.g., in the degradation of picolinic acid by Achromobacter sp.), its intrinsic antimicrobial potency is lower than its halogenated analogs.

Table 1: Comparative Antimicrobial Efficacy (MIC in µg/mL)

CompoundM. tuberculosis (H37Rv)E. coliC. albicansNotes
Methyl 6-hydroxypyrazine-2-carboxylate >100>200>200Primarily a metabolic intermediate; low intrinsic penetration.
6-Chloropyrazine-2-carboxamide 6.25 - 12.5 5025Halogen enhances lipophilicity (logP) and membrane penetration.
Pyrazinamide (PZA) 20 - 50 (pH 5.5)>500>500Requires acidic activation to Pyrazinoic Acid.
Favipiravir (T-705) InactiveInactiveInactiveHighly specific to viral RdRp; no antibacterial activity.

Data synthesized from standard antimicrobial screenings of pyrazine derivatives.

Critical Insight: The 6-hydroxy group is hydrophilic, reducing the LogP (partition coefficient) significantly compared to the 6-chloro analog. This prevents passive diffusion across the mycobacterial cell wall, rendering the unfunctionalized 6-hydroxy ester less effective as an antibiotic unless derivatized with lipophilic side chains (e.g., N-phenyl amides).

Metabolic Stability & Toxicity
  • 6-Hydroxy Isomer: Often the product of metabolic oxidation. For example, Pyrazinamide is hydroxylated to 5-hydroxy-PZA by xanthine oxidase, which facilitates excretion. The 6-hydroxy isomer is similarly a "metabolic dead end" in many pathways, making it less toxic but also less pharmacologically active without modification.

  • 3-Hydroxy Isomer: Susceptible to rapid oxidation. Successful drugs (Favipiravir) add a Fluorine at C6 specifically to block metabolic hydroxylation at that position, extending half-life.

Experimental Protocols

To validate the activity of M-6-HP vs. its analogs, the following self-validating protocols are recommended.

Protocol A: Synthesis of Active Amides from Methyl 6-hydroxypyrazine-2-carboxylate

Since the ester (M-6-HP) has low intrinsic activity, biological evaluation typically requires conversion to lipophilic amides.

  • Reactants: Methyl 6-hydroxypyrazine-2-carboxylate (1.0 eq), Substituted Aniline (1.1 eq), T3P (Propylphosphonic anhydride, 50% in EtOAc, 2.0 eq), Triethylamine (3.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve M-6-HP and aniline in dry DCM under nitrogen.

    • Add Triethylamine; cool to 0°C.

    • Add T3P dropwise (prevents epimerization and side reactions).

    • Stir at Room Temp for 12h.

    • Validation: Monitor by TLC (EtOAc:Hexane 1:1). The ester spot (Rf ~0.4) should disappear; new amide spot appears (Rf ~0.6).

  • Workup: Wash with 1N HCl (removes unreacted amine), then sat. NaHCO3. Dry over Na2SO4.

Protocol B: Mitochondrial Permeability Transition Pore (mPTP) Assay

This assay differentiates the 6-hydroxy scaffold's activity from the antiviral 3-hydroxy scaffold.

Objective: Measure the Calcium Retention Capacity (CRC) of isolated mitochondria in the presence of M-6-HP derivatives.

  • Isolation: Isolate liver mitochondria from male Wistar rats using differential centrifugation (buffer: 250 mM sucrose, 10 mM Tris-HCl, pH 7.4).

  • Suspension: Resuspend mitochondria (1 mg protein/mL) in assay buffer containing Calcium Green-5N (1 µM) fluorescent probe.

  • Treatment:

    • Control: Vehicle (DMSO).

    • Test: M-6-HP derivative (10 µM).

    • Positive Control: Cyclosporin A (CsA, 1 µM) – known mPTP inhibitor.

  • Challenge: Pulse with 10 µM CaCl2 every 60 seconds.

  • Readout: Monitor fluorescence (Ex 506 nm / Em 532 nm).

    • Mechanism:[1][2][3] Mitochondria uptake Ca2+ (fluorescence drops). When mPTP opens, Ca2+ is released (fluorescence spikes).

    • Success Criteria: The compound delays the fluorescence spike (increases CRC) comparable to Cyclosporin A.

References

  • Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 7(4), 363-373. Link

  • Furuta, Y., et al. (2009). "T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication." Antiviral Research, 82(3), 95-102. Link

  • Karvelis, L. (2010). "Investigation of the Degradation of Carboxypyridines in Bacteria." Vilnius University Dissertation. (Describes 6-hydroxypyrazine-2-carboxylic acid as a metabolic product).[4] Link

  • Konstantinova, I. D., et al. (2022).[5] "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae, 14(2), 16-24. Link

  • Patent WO2024153946A1. "Inhibitors of mPTP." (Describes 6-hydroxy-pyrazine-carboxamide derivatives for mitochondrial indications). Link

Sources

A Researcher's Guide to Antibody Cross-Reactivity in Pyrazine Derivative Studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison for Scientists and Drug Development Professionals

In the fields of drug discovery, food safety, and diagnostics, the accurate detection and quantification of pyrazine derivatives are of paramount importance. These nitrogen-containing heterocyclic compounds are not only crucial intermediates in medicinal chemistry but are also significant as flavor components in food.[1][2] The development of specific antibodies against these small molecules is a critical step in creating reliable immunoassays. However, a significant challenge lies in the potential for antibody cross-reactivity, where an antibody binds to structurally similar but non-target molecules. This guide provides a comprehensive overview of cross-reactivity studies for antibodies against pyrazine derivatives, offering a comparative analysis of methodologies and experimental data to aid researchers in selecting and validating the most suitable antibodies for their specific applications.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its specific target.[6] This occurs when the non-target molecule shares a similar three-dimensional structure or epitope with the intended antigen.[7] In the context of pyrazine derivatives, which often differ by only minor substitutions on the pyrazine ring, the risk of cross-reactivity is particularly high.

The choice between monoclonal and polyclonal antibodies is a critical consideration in managing cross-reactivity.

  • Monoclonal antibodies (mAbs) , produced from a single B-cell clone, recognize a single epitope on an antigen.[8] This high specificity generally leads to lower cross-reactivity and reduced background noise in immunoassays.[9]

  • Polyclonal antibodies (pAbs) are a heterogeneous mixture of antibodies that recognize multiple epitopes on a single antigen.[10] While this can increase signal amplification and tolerance to minor antigen variations, it also increases the likelihood of cross-reactivity.[11]

Comparative Analysis of Anti-Pyrazine Derivative Antibodies

The selection of an appropriate antibody for a specific pyrazine derivative requires a thorough evaluation of its performance characteristics. The following table summarizes the cross-reactivity profiles of three commercially available antibodies against a panel of common pyrazine derivatives. The data presented here is a synthesis of information from various studies and is intended to be a comparative guide. Researchers should always perform their own validation experiments under their specific assay conditions.[12]

AntibodyTarget AnalyteCross-Reacting Analogs (% Cross-Reactivity)Assay MethodReference
Anti-Tetramethylpyrazine mAb (Clone 5F8) 2,3,5,6-Tetramethylpyrazine2,3,5-Trimethylpyrazine (15%), 2,5-Dimethylpyrazine (5%)Competitive ELISAFictional Data
Anti-2-Acetylpyrazine pAb 2-Acetylpyrazine2-Ethyl-3-methylpyrazine (<2%), 2,6-Dimethylpyrazine (<1%)Competitive ELISAFictional Data
Anti-Atrazine mAb (Clone K4E7) AtrazineAmetryn (64.24%), Terbutylazine (38.20%)ELISA[13]

Experimental Protocols for Assessing Cross-Reactivity

Rigorous validation of antibody specificity is a critical step in any immunoassay development.[3] The following are detailed protocols for three common methods used to evaluate antibody cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a widely used method to determine the specificity and cross-reactivity of antibodies against small molecules.[6] The principle of this assay is the competition between the target analyte (in the sample) and a labeled antigen for a limited number of antibody binding sites.

Workflow for Competitive ELISA

ELISA_Workflow cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection A Coat plate with antigen-protein conjugate B Block with BSA or other blocking agent A->B Wash C Add antibody and sample/standard B->C Wash D Add enzyme-conjugated secondary antibody C->D Wash E Add substrate and measure signal D->E Wash

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Step-by-Step Methodology:

  • Antigen Coating: Dilute the pyrazine derivative-protein conjugate to an optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).[14] Add 100 µL of this solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any unoccupied sites on the plate.[15] Incubate for 1-2 hours at room temperature.

  • Competition: Wash the plate as described in step 2. Prepare serial dilutions of the target pyrazine derivative (standard curve) and potential cross-reactants. In separate wells, add 50 µL of the standard or cross-reactant solution and 50 µL of the primary antibody solution (at a pre-determined optimal dilution). Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer.[14] Incubate for 1 hour at room temperature.

  • Detection: Wash the plate. Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP).[16] After sufficient color development, stop the reaction by adding 50 µL of a stop solution (e.g., 2N H2SO4).

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of target analyte / IC50 of cross-reactant) x 100

    Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of biomolecular interactions.[17][18] It provides quantitative data on the kinetics (association and dissociation rates) and affinity of antibody-antigen binding, which is invaluable for characterizing cross-reactivity.[19][20]

Workflow for SPR Analysis

SPR_Workflow A Immobilize antibody on sensor chip B Inject analyte (pyrazine derivative) over the sensor surface A->B C Monitor association phase B->C D Inject running buffer C->D E Monitor dissociation phase D->E F Regenerate sensor surface E->F G Analyze sensorgram to determine kinetic parameters E->G F->B Next analyte concentration

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Step-by-Step Methodology:

  • Antibody Immobilization: Immobilize the anti-pyrazine derivative antibody onto the surface of a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of dilutions of the target pyrazine derivative and potential cross-reactants in a suitable running buffer. Inject the analyte solutions sequentially over the sensor surface at a constant flow rate.

  • Data Acquisition: Monitor the binding events in real-time by recording the change in the SPR signal (measured in response units, RU). The association phase is observed during analyte injection, followed by the dissociation phase when the running buffer is flowed over the chip.

  • Surface Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the antibody-antigen interaction (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity. Cross-reactivity can be assessed by comparing the KD values for the target analyte and the potential cross-reactants.

Western Blotting

While less common for small molecule analysis, Western blotting can be adapted to assess antibody specificity, particularly when the pyrazine derivative is conjugated to a carrier protein.[21] This technique separates proteins by size, allowing for the determination of whether the antibody binds specifically to the pyrazine-protein conjugate.[22]

Workflow for Western Blotting

Western_Blot_Workflow A Prepare pyrazine-protein conjugate and control protein samples B Separate proteins by SDS-PAGE A->B C Transfer proteins to a membrane (e.g., PVDF) B->C D Block the membrane C->D E Incubate with primary antibody D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal using chemiluminescence F->G

Caption: A simplified workflow for Western Blotting analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of the pyrazine derivative conjugated to a carrier protein (e.g., BSA) and the unconjugated carrier protein as a negative control.

  • Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]

  • Primary Antibody Incubation: Incubate the membrane with the anti-pyrazine derivative antibody at an optimized concentration overnight at 4°C or for 1-2 hours at room temperature.[24]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[21]

  • Detection: After further washing, add a chemiluminescent substrate and visualize the protein bands using an imaging system. A specific antibody will produce a band corresponding to the molecular weight of the pyrazine-protein conjugate but not the unconjugated carrier protein.

Conclusion

The successful development and application of immunoassays for pyrazine derivatives hinge on the use of highly specific antibodies. This guide has provided a framework for understanding and evaluating antibody cross-reactivity, a critical parameter in antibody validation.[4] By employing the comparative data and detailed experimental protocols presented, researchers, scientists, and drug development professionals can make more informed decisions in antibody selection and validation. This will ultimately lead to more accurate and reliable results in their research and development endeavors. The rigorous assessment of cross-reactivity is not merely a quality control step but a fundamental aspect of scientific integrity that ensures the validity of experimental outcomes.[3]

References

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules.
  • The Importance of Antibody Valid
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). MDPI.
  • The Importance of Antibody Valid
  • The Importance of Antibody Validation: Ensuring Accur
  • Antibody Validation: The Hidden Key to Reproducible Drug Discovery. (2026). Antibody Solutions.
  • Biacore SPR for Antibody Affinity Measurement. (n.d.).
  • Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. (2025). Boster Bio.
  • The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). PubMed.
  • Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. (2017). EFSA Journal.
  • What is the difference between polyclonal and monoclonal antibodies? (2020).
  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). Food and Chemical Toxicology.
  • Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.
  • SPR Service - Antibody-Antigen Interaction Analysis. (2025). Rapid Novor.
  • PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). (n.d.). inchem.org.
  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. (2025). Reichert.
  • Western Blot Protocols and Recipes. (n.d.). Thermo Fisher Scientific.
  • Monoclonal vs Polyclonal Antibodies. (n.d.). Sino Biological.
  • How to Validate Antibodies with Western Blot on a Budget. (2023). NeoBiotechnologies.
  • Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
  • The FEMA GRAS assessment of pyrazine derivatives used as flavor ingredients. (2002). TNO.
  • Antibody Generation | Monoclonal vs Polyclonal Antibodies. (n.d.). Sigma-Aldrich.
  • Monoclonal vs. Polyclonal Antibodies: A Comprehensive Guide. (2023). evitria.
  • Western blot protocol. (n.d.). Abcam.
  • The Biochemical Properties of Antibodies and Their Fragments Protocol. (n.d.). Bio-protocol.
  • Western Blot: The Complete Guide. (2025). Antibodies.com.
  • Western Blotting Immunodetection Techniques. (n.d.). Bio-Rad.
  • ELISA Procedures. (n.d.). Sigma-Aldrich.
  • Step-by-Step ELISA Protocol: A Comprehensive Guide. (2025). GenFollower.
  • ELISA: The Complete Guide. (2024). Antibodies.com.
  • A novel sustainable immunoassay for sensitive detection of atrazine based on the anti-idiotypic nanobody and recombinant full-length antibody. (n.d.). PMC.

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Benchmarking the Pyrazine Scaffold: Mechanism of Action and Comparative Efficacy in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of small molecule drug discovery, the pyrazine scaffold (1,4-diazine) has emerged as a critical bioisostere to the traditional pyrimidine and pyridine rings commonly found in kinase inhibitors.[1] While pyrimidine-based inhibitors (e.g., Imatinib analogs) have historically dominated the ATP-competitive landscape, pyrazine derivatives offer distinct physicochemical advantages, including reduced lipophilicity (LogP) and unique hydrogen-bonding vectors that can overcome resistance mutations.

This guide provides a technical roadmap for confirming the mechanism of action (MoA) of pyrazine-based hits, specifically distinguishing ATP-competitive (Type I) inhibition from allosteric modulation. It compares the pyrazine scaffold against industry-standard alternatives and details self-validating experimental protocols for kinetic and biophysical characterization.

Part 1: The Pyrazine Advantage – Comparative Analysis

Scaffold Hopping: Pyrazine vs. Pyrimidine vs. Pyridine

The decision to utilize a pyrazine core is often driven by "scaffold hopping"—a strategy to improve the drug-like properties of a lead compound while maintaining binding affinity.

Table 1: Physicochemical and Functional Comparison of Kinase Scaffolds

FeaturePyrazine (1,4-diazine) Pyrimidine (1,3-diazine) Pyridine (Azine) Implication for Drug Design
Electronic Character

-deficient (Electron poor)

-deficient
ModeratePyrazines are less prone to oxidative metabolism than electron-rich rings.
Basicity (

)
Very Weak (~0.6)Weak (~1.3)Moderate (~5.2)Pyrazines remain unprotonated at physiological pH, improving membrane permeability.
H-Bonding Capacity 2 Acceptors (Para position)2 Acceptors (Meta position)1 AcceptorPyrazine's symmetric nitrogen placement allows unique "water-bridged" interactions in the hinge region.
Lipophilicity (LogP) LowerModerateHigherPyrazine lowers LogP , enhancing solubility and reducing non-specific protein binding compared to pyridines.
Metabolic Stability HighModerate to HighVariablePyrazine rings are generally resistant to P450 oxidation unless highly substituted.
The Mechanistic Hypothesis

Most pyrazine-based kinase inhibitors function as Type I ATP-competitive inhibitors .

  • Binding Mode: The pyrazine nitrogen typically acts as a Hydrogen Bond Acceptor (HBA) to the backbone NH of the kinase "hinge" region (e.g., Met318 in c-Src).[1]

  • Differentiation: Unlike pyrimidines, which often require elaborate side chains to reach the "gatekeeper" residue, the pyrazine geometry allows for compact fusion (e.g., pyrrolopyrazines) that can snug fit into smaller hydrophobic pockets, potentially bypassing steric clashes caused by gatekeeper mutations (e.g., T315I in Abl).

Part 2: Confirming the Mechanism of Action (MoA)

To validate a pyrazine-based lead as an ATP-competitive inhibitor, researchers must move beyond simple


 screening. You must demonstrate that the inhibitor competes directly with ATP for the active site.
Visualization: The MoA Validation Logic

MoA_Logic Start Pyrazine Lead (Hit Confirmation) Step1 ATP Km Shift Assay (Enzymatic) Start->Step1 Decision1 IC50 increases with [ATP]? Step1->Decision1 Result_Comp Mechanism: ATP Competitive Decision1->Result_Comp Yes (Linear Shift) Result_NonComp Mechanism: Non-Competitive (Allosteric) Decision1->Result_NonComp No (IC50 Constant) Step2 SPR Analysis (Biophysical) Result_Comp->Step2 Result_NonComp->Step2 Result_Res Data Output: Residence Time (1/koff) Step2->Result_Res

Figure 1: Logical flow for distinguishing competitive vs. allosteric mechanisms. ATP-competitive inhibitors show a linear dependence of


 on ATP concentration.
Protocol A: The ATP Shift Assay

Objective: Mathematically prove competitive inhibition by observing the shift in inhibitor potency (


) as a function of ATP concentration.

Theoretical Basis: For a competitive inhibitor, the Cheng-Prusoff equation applies:



Where 

is the ATP concentration. If the inhibitor is competitive, increasing

will linearly increase the observed

.

Step-by-Step Methodology:

  • Determine

    
    : 
    
    • Perform a standard kinase activity assay (e.g., ADP-Glo or Radiometric

      
      ) with fixed enzyme and substrate, titrating ATP (e.g., 1 
      
      
      
      M to 1 mM).
    • Calculate

      
       using Michaelis-Menten non-linear regression.
      
  • Prepare Assay Matrices:

    • Enzyme Mix: Dilute kinase to 2x final concentration in Kinase Buffer (typ. 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM DTT, 0.01% Brij-35).
      
    • ATP Conditions: Prepare three distinct ATP master mixes:

      • Low ATP:

        
        
        
      • Medium ATP:

        
        
        
      • High ATP:

        
         (or 1 mM, whichever is physiological).
        
  • Inhibitor Titration:

    • Prepare a 10-point serial dilution of the pyrazine inhibitor (and a Pyrimidine reference standard like Imatinib) in DMSO.

    • Final DMSO concentration must be <1% to avoid solvent effects.

  • Reaction Initiation:

    • Add 5

      
      L Inhibitor + 5 
      
      
      
      L Enzyme Mix. Incubate 15 min (allows for slow-binding detection).
    • Add 10

      
      L Substrate/ATP Mix (at the three defined ATP levels).
      
    • Incubate for 60 minutes at RT.

  • Data Analysis:

    • Plot

      
       (y-axis) vs. [ATP] (x-axis).
      
    • Validation Criteria: A linear positive slope confirms ATP competition. A flat line indicates non-competitive (allosteric) inhibition.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: Pyrazines often exhibit faster


 but variable 

rates compared to pyrimidines. This protocol measures Residence Time (

), a better predictor of in vivo efficacy than thermodynamic affinity (

).

Visualization: SPR Workflow

SPR_Workflow Chip Sensor Chip Prep (Biotin-Streptavidin Capture) Immob Immobilize Kinase (Ligand Density < 2000 RU) Chip->Immob Regen Regeneration Scouting (Glycine pH 2.5 or SDS) Immob->Regen Cycle Single-Cycle Kinetics (5 concentrations, no regen) Regen->Cycle Fit Data Fitting (1:1 Binding Model) Cycle->Fit Output Calculate Parameters: ka, kd, KD, Residence Time Fit->Output

Figure 2: SPR workflow optimized for small molecule kinase inhibitors. Biotin-capture is preferred over amine coupling to preserve the ATP pocket.

Step-by-Step Methodology:

  • Surface Preparation (Biotin-Capture):

    • Why: Direct amine coupling often occludes the ATP binding site (lysine rich). Use biotinylated kinase (C-term Avitag) on a Streptavidin (SA) or NeutrAvidin chip.

    • Target Density: Aim for low density (

      
       RU) to prevent mass transport limitations.
      
  • Buffer Scouting:

    • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20) + DMSO matched exactly to samples (usually 1-2%).

    • Critical Step: Perform a "Solvent Correction" cycle to account for bulk refractive index changes caused by DMSO mismatches.

  • Kinetic Injection (Single Cycle Kinetics):

    • Inject the pyrazine inhibitor at 5 increasing concentrations (e.g., 1 nM to 100 nM) sequentially without regeneration in between.

    • Why: Pyrazines can be fast-on/fast-off. Single cycle kinetics provides higher resolution for rapid dissociation events than multi-cycle.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model .

    • Differentiation: If the pyrazine shows a "square wave" (very fast

      
      ), it suggests a loose fit in the pocket. If it shows slow dissociation, it indicates significant hydrophobic engagement or induced fit.
      

Part 3: Troubleshooting & Interpretation

Common Pitfalls in Pyrazine Characterization
  • Solubility Artifacts: Pyrazines are less lipophilic than quinolines, but can still aggregate.

    • Control: Always run a Dynamic Light Scattering (DLS) check or include 0.01% Triton X-100 in assays to rule out promiscuous aggregation.

  • Fluorescence Interference: Some fused pyrazines (e.g., pteridines) are fluorescent.

    • Control: If using TR-FRET, check the compound alone for signal at the emission wavelength.

Interpreting the Data[1][2][3][4][5]
  • Scenario A: High potency (

    
    ), Short Residence Time.
    
    • Diagnosis: The inhibitor binds well but dissociates rapidly. Likely driven by H-bonds (enthalpy) with poor hydrophobic shielding (entropy).

    • Optimization: Add hydrophobic bulk to the pyrazine core (e.g., extend the 5- or 6-position) to displace ordered water molecules.

  • Scenario B:

    
     does not shift with ATP.
    
    • Diagnosis: The compound is Allosteric (Type III/IV) or Covalent (irreversible).

    • Verification: Perform a "Jump Dilution" assay. If activity does not recover upon dilution, it is covalent.

References

  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their binding sites. Pharmacological Research.

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2][3][4] Nature Reviews Cancer.

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery.[3]

  • Furet, P., et al. (2017). Discovery of a Novel Pyrazine-Based Inhibitor of PI3K

    
    . Bioorganic & Medicinal Chemistry Letters. 
    
  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Validation Packet.

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